6-Bromo-2,3-dichlorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJHIIWLKTMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251889 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-86-1 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid
Abstract
6-Bromo-2,3-dichlorophenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its trifunctionalized phenyl ring, featuring bromo, chloro, and boronic acid moieties, offers multiple reaction sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, analytical characterization, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.
Core Chemical and Physical Properties
This compound is a solid organic compound whose utility is defined by its precise molecular structure and physical characteristics. A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1451392-86-1 | [1][2][3] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [2][3][4] |
| Molecular Weight | 269.72 g/mol | [3][4] |
| IUPAC Name | (6-Bromo-2,3-dichlorophenyl)boronic acid | [2] |
| Boiling Point | 394.9 ± 52.0 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4] |
| Purity | Typically ≥97% | [2][3] |
Spectroscopic Analysis & Characterization
The definitive identification and purity assessment of this compound relies on standard analytical techniques. While a specific spectrum for this exact molecule is not publicly available, the expected NMR signals can be predicted based on the analysis of structurally similar compounds such as 3-chlorophenylboronic acid, 4-bromophenylboronic acid, and the general principles of NMR spectroscopy.[5][6][7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The chemical shifts and coupling constants would be influenced by the adjacent chloro and bromo substituents. A broad singlet, which may be exchangeable with D₂O, would appear for the two hydroxyl protons of the boronic acid group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six signals for the six carbon atoms of the phenyl ring. The carbons bonded to the bromine, chlorine, and boron atoms would exhibit characteristic chemical shifts.
-
¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid like this one, a single, relatively broad resonance is expected in the range of δ 28-33 ppm.[8]
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and advanced materials.[4][9][10]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide partner.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-bromo-2,3-dichlorophenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[11]
The presence of three distinct handles (boronic acid, bromine, chlorine) on this compound allows for sequential, site-selective couplings, providing a strategic advantage in multi-step syntheses. The boronic acid group is typically the most reactive site under standard Suzuki conditions.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, field-proven methodology for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[12]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)[9]
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[9]
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[9]
-
Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. While not classified under major OSHA hazard categories, it should be handled with the care accorded to all laboratory chemicals.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles that satisfy EU Standard EN166 or OSHA regulations, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][13][14]
-
Handling: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][15] Minimize dust generation.[14] Avoid contact with skin, eyes, and clothing.[1][15] Wash hands thoroughly after handling.[1]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13][14] In all cases of significant exposure or if symptoms persist, seek medical attention.[14][16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17] For long-term stability, storage at 2-8°C under an inert gas is recommended.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
Conclusion
This compound is a high-value, versatile reagent for organic synthesis. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling, enables the efficient construction of complex biaryl systems. The strategic arrangement of its functional groups offers chemists precise control over synthetic pathways. A thorough understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide, is crucial for its effective and safe application in research and development.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]
- 3. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]
An In-depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
6-Bromo-2,3-dichlorophenylboronic acid is a specialized arylboronic acid that has emerged as a critical building block in organic synthesis. Its unique substitution pattern—featuring a bromine atom and two chlorine atoms on the phenyl ring—offers multiple, distinct reactive sites. This tri-substituted scaffold is particularly valuable for creating complex molecular architectures, making it a reagent of interest in pharmaceutical research and materials science.[1] The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1][2]
This guide provides a comprehensive technical overview of this compound, including its identification, properties, core applications, and detailed experimental protocols.
Compound Identification and Properties
Correctly identifying a chemical reagent is the first step in ensuring reproducible and safe experimentation. The Chemical Abstracts Service (CAS) has assigned the number 1451392-86-1 to this compound.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1451392-86-1 | [3][4][5] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [1][5][6] |
| Molecular Weight | 269.72 g/mol | [1][5] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 394.9±52.0°C at 760 mmHg | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][7] |
| MDL Number | MFCD13184266 | [1][7] |
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.[2][8]
Mechanism of Action
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-bromo-2,3-dichlorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[9]
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an example aryl bromide, 4-bromoanisole.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inerting the Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) to the flask via syringe. The mixture should be stirred vigorously.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10]
Always consult the full Safety Data Sheet (SDS) provided by the supplier before use. [3]
Conclusion
This compound (CAS No. 1451392-86-1) is a highly functionalized and versatile reagent. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. Understanding its properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe utilization in a research and development setting.
References
- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]
- 5. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]
- 7. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichlorophenylboronic acid
Abstract
This guide provides a comprehensive technical overview of a robust and widely utilized method for the synthesis of 6-Bromo-2,3-dichlorophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures often found in pharmaceuticals and advanced materials.[1] This document, intended for researchers, chemists, and professionals in drug development, details a synthetic route involving directed ortho-metalation. It offers a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and provides guidance on troubleshooting and safety.
Introduction: The Strategic Importance of Polysubstituted Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds. This compound, with its distinct arrangement of three halogen substituents, offers synthetic chemists a versatile platform for sequential and site-selective functionalization. This strategic placement of bromo and chloro groups allows for differential reactivity in cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.
Synthetic Approach: Directed ortho-Metalation
A highly effective and regioselective method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 1-bromo-2,3-dichlorobenzene.[2][3] This strategy involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching the resulting aryllithium intermediate with an electrophile.[2][3][4]
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for this compound.
Mechanistic Rationale
3.1. The Role of the Directing Metalation Group (DMG)
In this synthesis, the bromine atom of 1-bromo-2,3-dichlorobenzene serves as a moderate directing metalation group. The Lewis basic character of the bromine atom coordinates with the Lewis acidic n-butyllithium, creating a complex that positions the strong base in proximity to the ortho-proton.[4] This complex-induced proximity effect significantly increases the kinetic acidity of the C-6 proton, leading to its selective abstraction over other protons on the aromatic ring. The reaction is performed at a low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive aryllithium intermediate and to minimize side reactions.[2]
3.2. Borylation and Subsequent Hydrolysis
The generated aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate. The reaction is typically initiated at low temperature and allowed to warm to room temperature to drive the reaction to completion. The final step is the hydrolysis of the boronate ester under acidic conditions, which yields the desired this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
4.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-2,3-dichlorobenzene | 225.89 | 10.0 g | 44.27 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 19.5 mL | 48.70 |
| Triisopropyl borate | 188.08 | 11.2 mL | 48.70 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 2 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Diethyl ether | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
4.2. Procedure
-
Reaction Setup: Under an inert argon atmosphere, a solution of 1-bromo-2,3-dichlorobenzene (1 equivalent) in anhydrous THF is cooled to -78 °C.
-
Lithiation: A solution of n-butyllithium in hexane (typically 1.1 to 2.3 equivalents) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for one hour.
-
Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is then added slowly to the reaction mixture, again ensuring the temperature remains at -78 °C. The reaction is stirred for another hour at this temperature.
-
Warm-up and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Workup: The mixture is acidified to a pH of approximately 3 with hydrochloric acid. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid can be further purified by washing with cold water and a non-polar solvent like petroleum ether or by recrystallization.
Troubleshooting and Critical Considerations
-
Moisture Sensitivity: The use of anhydrous solvents and an inert atmosphere is critical for success, as both n-butyllithium and the aryllithium intermediate are highly reactive towards water.
-
Temperature Control: Maintaining a low temperature during the lithiation and borylation steps is crucial to prevent side reactions, such as lithium-halogen exchange and decomposition of the organolithium species.
-
Stoichiometry: The precise stoichiometry of n-butyllithium is important. An excess may lead to undesired side reactions, while an insufficient amount will result in incomplete conversion.
Conclusion
The directed ortho-metalation of 1-bromo-2,3-dichlorobenzene provides a reliable and regioselective route to this compound. This in-depth guide has outlined the synthetic strategy, elucidated the underlying mechanisms, and provided a detailed experimental protocol. By carefully controlling the reaction parameters, researchers can efficiently synthesize this versatile building block, opening avenues for the development of novel pharmaceuticals and functional materials.
References
An In-Depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-bromo-2,3-dichlorophenylboronic acid, a key building block in modern synthetic chemistry. As a senior application scientist, this document aims to deliver not just data, but actionable insights into the strategic application of this versatile reagent, particularly in the fields of medicinal chemistry and materials science.
Core Molecular Attributes
This compound is a polysubstituted aromatic compound valued for its unique electronic and steric properties, which make it an important partner in carbon-carbon bond-forming reactions.
Physicochemical Properties
The fundamental properties of this reagent are summarized below, providing the essential data required for reaction planning and stoichiometric calculations.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [1] |
| Molecular Weight | 269.72 g/mol | [1] |
| CAS Number | 1451392-86-1 | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis of the Core Reagent
The synthesis of multi-substituted phenylboronic acids like this compound typically relies on a directed ortho-metalation (DoM) strategy followed by borylation. This approach leverages the directing ability of one of the halogen substituents to achieve regioselective lithiation.
Proposed Synthetic Pathway
A plausible and commonly employed route starts from the commercially available 1-bromo-2,3-dichlorobenzene. The process involves a lithium-halogen exchange or direct deprotonation at the position ortho to the bromine atom, followed by quenching with a borate ester and subsequent acidic hydrolysis.
References
Mastering Solubility for Advanced Synthesis: A Technical Guide to 6-Bromo-2,3-dichlorophenylboronic Acid in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, 6-Bromo-2,3-dichlorophenylboronic acid stands out as a pivotal building block. Its utility in sophisticated organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex biaryl structures inherent to many promising therapeutic agents.[1] The efficiency of these synthetic transformations, however, is fundamentally governed by the solubility of the reagents. A comprehensive understanding of the solubility of this compound in various organic solvents is, therefore, not merely an academic exercise but a cornerstone of process optimization, yield maximization, and, ultimately, the successful progression of a drug candidate from the bench to the clinic.[2] This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers and drug development professionals to navigate the complexities of its application.
Understanding the Solubility of Phenylboronic Acids: A Multifaceted Challenge
The solubility of phenylboronic acids is a more complex phenomenon than that of typical organic compounds. Several factors, intrinsic to the molecule and its environment, come into play:
-
The Dual Nature of the Boronic Acid Moiety: The boronic acid group, -B(OH)₂, imparts a degree of polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the phenyl ring is hydrophobic, favoring dissolution in nonpolar organic solvents. The overall solubility in a given solvent is a delicate balance of these opposing characteristics.
-
The Influence of Substituents: The nature and position of substituents on the phenyl ring significantly impact solubility.[3] In the case of this compound, the presence of three halogen atoms (one bromine and two chlorine) increases the molecular weight and alters the electronic distribution and crystal packing of the molecule, which in turn affects its interaction with solvent molecules.
-
The Boroxine Conundrum: A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent and temperature. Since the acid and the boroxine exhibit different solubilities, obtaining reproducible solubility data can be challenging.[2]
A Practical Approach to Determining Solubility: The Dynamic Method
Given the lack of specific quantitative solubility data for this compound in the public domain, a reliable experimental protocol is essential. The dynamic method, which involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a robust technique for this purpose.[4]
Experimental Protocol: Dynamic Solubility Determination
-
Preparation of the Sample: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, stirred vessel. The composition of the mixture should be known with high precision.
-
Controlled Heating: The vessel is placed in a programmable temperature bath. The temperature is then increased at a slow, constant rate (e.g., 0.1–0.5 °C/min) to ensure thermal equilibrium.[4]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be achieved visually or, for greater accuracy, by using a luminance probe or a laser scattering technique that detects the presence of undissolved solid particles.[4]
-
Identification of the Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[4]
-
Constructing the Solubility Curve: Repeat steps 1-4 with different compositions of the solute and solvent to generate a series of data points. Plotting these points as solubility versus temperature creates a solubility curve, which is a critical tool for understanding the thermodynamic behavior of the system.
Figure 1. Workflow for the dynamic determination of solubility.
Predicting Solubility Trends for this compound
While experimental determination is the gold standard, we can make informed predictions about the solubility of this compound in common organic solvents based on its structure and general chemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are good solvents for many boronic acids.[2] Their ability to act as hydrogen bond acceptors can help solvate the -B(OH)₂ group, while the alkyl groups can interact with the phenyl ring. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid. Studies on similar compounds have shown good solubility in ketones.[2] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | The presence of chlorine and bromine atoms on the phenyl ring may enhance solubility in halogenated solvents through dipole-dipole interactions. Phenylboronic acid itself shows relatively good solubility in chloroform.[2] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While the aromatic ring of the solvent can interact with the phenyl ring of the solute via π-stacking, the polar boronic acid group will be poorly solvated, likely limiting overall solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are generally poor choices for dissolving polar compounds like boronic acids.[2] They are often used as anti-solvents for crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High, with reactivity | Alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. However, there is a potential for esterification to occur between the boronic acid and the alcohol, especially at elevated temperatures, which would consume the starting material. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic compounds and are likely to be very effective for this compound. |
Leveraging Solubility Data for Synthetic Success
A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis.
-
Reaction Solvent Selection: Choosing a solvent in which the boronic acid and other reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields in Suzuki-Miyaura coupling.
-
Purification and Crystallization: Knowledge of solubility in a range of solvents allows for the rational design of purification strategies. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.
-
Formulation: For applications in drug formulation, understanding the solubility in pharmaceutically acceptable solvents is a critical first step.[5]
Figure 2. The central role of solubility data in the drug development workflow.
Conclusion and Future Perspectives
While specific, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to experimentally determine and intelligently apply this critical parameter. The principles outlined herein, from the intricacies of boronic acid chemistry to a practical protocol for solubility determination, empower scientists to make informed decisions that will accelerate their research and development efforts. As the demand for novel therapeutics continues to grow, a fundamental understanding of the physicochemical properties of key building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery.
References
commercial availability of 6-Bromo-2,3-dichlorophenylboronic acid
An In-Depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid: Commercial Availability, Synthesis, and Applications
Introduction
This compound is a synthetically versatile organoboron compound that has garnered significant interest within the scientific community. As a trifunctional building block, featuring bromo, chloro, and boronic acid moieties, it offers multiple reaction sites for the strategic construction of complex organic molecules. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, a representative synthetic workflow, and its critical applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in experimental design. The compound is typically a white to off-white solid.[2] For optimal stability and to prevent degradation, it should be stored under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2]
| Property | Value |
| CAS Number | 1451392-86-1[2][3][4] |
| Molecular Formula | C₆H₄BBrCl₂O₂[2][4] |
| Molecular Weight | 269.72 g/mol [1][4] |
| Appearance | White to off-white solid[2] |
| Boiling Point | 394.9 ± 52.0 °C at 760 mmHg[1] |
| Storage | 2-8°C, under inert gas[1][2] |
Commercial Availability and Procurement
This compound is readily available for research and development purposes from a variety of specialized chemical suppliers. The compound is typically offered in research quantities ranging from milligrams to several grams. Most suppliers provide a purity level of 97% or higher, which is suitable for most synthetic applications.[1][3][4] Pricing and lead times can vary, and researchers are advised to consult the respective company websites for the most current information.
| Supplier | Purity | Available Quantities |
| AiFChem | 97% | In stock; contact for pricing[3] |
| Sunway Pharm Ltd. | 97% | 250mg, 1g, 5g[4] |
| MySkinRecipes | 97% | 250mg, 1g, 5g[1] |
| Acros Pharmatech | 97%+ | 5g, Bulk Order[5] |
| ChemicalBook | Varies | 1g, 10g, 25g (lists multiple suppliers)[2] |
| BLDpharm | N/A | Contact for information[6] |
Note: Availability and pricing are subject to change. This table is for informational purposes only.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate.[1] This methodology is indispensable in pharmaceutical research for assembling the complex biaryl scaffolds found in many drug candidates.[1]
The boronic acid functional group is critical to this process. Its unique electronic properties and ability to undergo transmetalation with a palladium catalyst make it a stable, yet reactive, component in the catalytic cycle. Boronic acids are generally stable to air and moisture and have low toxicity, making them environmentally benign reagents compared to other organometallics.[7]
Role in Drug Discovery
The boronic acid moiety is a privileged functional group in modern medicinal chemistry.[8] Its ability to form reversible covalent bonds with serine proteases has led to the development of highly potent and selective enzyme inhibitors.[7][9] The landmark approval of Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in this area.[7][10] Subsequently, other boronic acid drugs like Vaborbactam, a β-lactamase inhibitor, have reached the market, demonstrating the versatility of this functional group.[7][8][10]
Building blocks like this compound are therefore of immense value. They provide medicinal chemists with a pre-functionalized scaffold to rapidly synthesize libraries of novel compounds for screening against various biological targets, from cancer to infectious diseases.
Hypothetical Synthesis Protocol
While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to produce derivatives. The most common route to arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate ester, followed by aqueous workup.
Objective: To synthesize this compound from 1,2-dichloro-3-bromobenzene.
Causality: This protocol relies on the selective formation of an organometallic species at the bromine-carbon bond, which is typically more reactive than the chlorine-carbon bonds in this context. The resulting nucleophilic aryl species then attacks the electrophilic boron atom of the borate ester. The final hydrolysis step is essential to convert the boronic ester intermediate into the desired boronic acid.
Experimental Protocol:
-
Preparation of Grignard Reagent (Anhydrous Conditions Required):
-
To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In a separate flask, dissolve 1,2-dichloro-3-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate Grignard formation.
-
Once the reaction begins (indicated by heat evolution and color change), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation Reaction:
-
Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.2 eq), dissolved in anhydrous THF, to the cold Grignard solution via a dropping funnel. The temperature must be kept low to prevent over-addition to the boron center.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 1M HCl). This step hydrolyzes the boronic ester to the boronic acid and neutralizes any remaining Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
-
Safety and Handling
Based on available supplier data, this compound should be handled with care in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and highly valuable building block for organic synthesis. Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The growing importance of boronic acids in drug discovery underscores the continued relevance of such reagents. With a clear understanding of its properties, availability, and safe handling procedures, researchers can effectively leverage this compound to advance their scientific and drug development objectives.
References
- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 2. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [chemicalbook.com]
- 3. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]
- 4. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]
- 6. 1451392-86-1|(6-Bromo-2,3-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 6-Bromo-2,3-dichlorophenylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 6-Bromo-2,3-dichlorophenylboronic acid has emerged as a key reagent, particularly valued for its utility in forging critical carbon-carbon bonds in the synthesis of high-value therapeutic candidates. The unique substitution pattern of this organoboron compound—featuring a bromine atom for subsequent functionalization and two chlorine atoms that modulate electronic properties and metabolic stability—renders it a powerful tool for medicinal chemists. This guide provides an in-depth analysis of the core applications of this compound, focusing on its pivotal role in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions. We will explore the causality behind its synthetic utility, provide detailed, field-proven experimental protocols, and discuss the broader implications for drug development.
Introduction: The Unique Value Proposition of a Polysubstituted Phenylboronic Acid
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility in the Suzuki-Miyaura cross-coupling reaction.[1][2] The specific substitution pattern of this compound provides a multi-faceted platform for molecular elaboration in a drug discovery context:
-
The Boronic Acid Moiety: This functional group is the linchpin for Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common and privileged scaffold in many approved drugs.[3]
-
The 2,3-Dichloro Substitution: The presence of two chlorine atoms on the phenyl ring significantly influences the electronic nature of the molecule. These electron-withdrawing groups can enhance the metabolic stability of the resulting drug candidate by blocking potential sites of oxidative metabolism. Furthermore, they can modulate the pKa of adjacent functionalities and influence the overall conformation of the final compound, which is critical for target engagement.
-
The 6-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. While the boronic acid is typically consumed in the initial coupling step, the bromine atom can be retained and utilized in subsequent cross-coupling reactions or other transformations, allowing for the late-stage diversification of a lead scaffold.
This combination of features makes this compound a highly valuable building block for creating libraries of complex molecules for high-throughput screening and lead optimization campaigns.
Core Application: Synthesis of Advanced Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small-molecule kinase inhibitors has revolutionized oncology, and biaryl scaffolds are frequently employed to target the ATP-binding site of these enzymes. This compound has proven to be an effective building block for the synthesis of potent and selective kinase inhibitors.
A prime example of its application is in the synthesis of substituted pyrimidine-based kinase inhibitors, as detailed in patent literature describing novel anti-inflammatory and anti-cancer agents.[1] The 2,3-dichlorophenyl moiety is incorporated to probe interactions within the kinase active site, while the pyrimidine core acts as a hinge-binding element.
Workflow for Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor precursor using this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol
The following protocol is adapted from a demonstrated synthesis of a kinase inhibitor precursor, highlighting the practical application of this compound.[1]
Reaction: Suzuki-Miyaura coupling of tert-butyl (6-chloro-5-nitropyrimidin-4-yl)carbamate with (6-bromo-2,3-dichlorophenyl)boronic acid.
Materials:
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| tert-butyl (6-chloro-5-nitropyrimidin-4-yl)carbamate | 288.68 | 200 | 0.693 | 1.0 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 269.72 | 224 | 0.831 | 1.2 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 220 | 2.08 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 51 | 0.069 | 0.1 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave vial, add tert-butyl (6-chloro-5-nitropyrimidin-4-yl)carbamate (200 mg, 0.693 mmol).
-
Reagent Addition: Add (6-bromo-2,3-dichlorophenyl)boronic acid (224 mg, 0.831 mmol), sodium carbonate (220 mg, 2.08 mmol), and Pd(dppf)Cl₂ (51 mg, 0.069 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Inert Atmosphere: Seal the vial and purge with nitrogen gas for 5 minutes. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. The elevated temperature is necessary to ensure a sufficient rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Causality and Trustworthiness of the Protocol:
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, particularly with electron-deficient and sterically hindered coupling partners.
-
Base Selection: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step by forming the boronate species without causing hydrolysis of sensitive functional groups like the nitro group or the Boc-protecting group.
-
Solvent System: The mixture of 1,4-dioxane and water provides a biphasic system where both the organic substrates and the inorganic base have sufficient solubility, allowing the reaction to proceed efficiently.
Synthesis of this compound
While commercially available, understanding the synthesis of this key building block is essential for any comprehensive guide. The most common and logical approach involves a lithium-halogen exchange from a suitable precursor followed by quenching with a borate ester.
Hypothetical Synthetic Protocol
This protocol is based on well-established methodologies for the synthesis of aryl boronic acids.[2]
Reaction: Synthesis of (6-Bromo-2,3-dichlorophenyl)boronic acid from 1,4-dibromo-2,3-dichlorobenzene.
References
- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 4. US20230065387A1 - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]
The Strategic Role of 6-Bromo-2,3-dichlorophenylboronic Acid in Advanced Materials Synthesis: A Technical Guide
Abstract
In the landscape of advanced materials, the precise tuning of molecular architecture is paramount to achieving desired optoelectronic and physicochemical properties. 6-Bromo-2,3-dichlorophenylboronic acid has emerged as a critical building block, particularly in the synthesis of high-performance conjugated polymers for applications in organic electronics. This technical guide provides an in-depth exploration of the role of this versatile molecule, focusing on its application in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, the strategic influence of its halogen substituents, and provide detailed experimental protocols for its use in the synthesis of advanced materials. This guide is intended for researchers, scientists, and professionals in material science and drug development seeking to leverage the unique properties of this compound in their research and development endeavors.
Introduction: The Molecular Architect's Tool
This compound, with the chemical formula C₆H₄BBrCl₂O₂, is a trifunctionalized aromatic boronic acid. Its utility in material science stems from the presence of three key features: a boronic acid group, a bromine atom, and two chlorine atoms on the phenyl ring. The boronic acid moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryls, a common structural motif in conjugated polymers.[1]
The halogen substituents, bromine and chlorine, are not mere spectators in the polymerization process. Their presence on the aromatic ring significantly influences the electronic properties, solubility, and morphology of the resulting polymers. The electron-withdrawing nature of the chlorine atoms can lower the HOMO and LUMO energy levels of the polymer, impacting its charge injection and transport properties. The bromine atom, in addition to being a potential site for further functionalization, also contributes to the overall electronic landscape of the molecule.
This guide will focus on the application of this compound in the synthesis of polyfluorene derivatives, a class of conjugated polymers renowned for their high photoluminescence quantum efficiency and thermal stability, making them prime candidates for use in organic light-emitting diodes (OLEDs).[2]
The Heart of the Matter: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is the primary application of this compound in material science.[3] This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl halide, typically an aryl dibromide or diiodide, in the presence of a palladium catalyst and a base.[4]
The Catalytic Cycle: A Dance of Palladium
The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a dibromofluorene derivative) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The Strategic Advantage of Halogenation
The presence of bromine and chlorine atoms on the phenylboronic acid is a deliberate design choice that imparts specific properties to the resulting materials.
-
Electronic Tuning: The electron-withdrawing nature of the two chlorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This can improve the stability of the material against oxidation and facilitate electron injection from the cathode in an OLED device.
-
Intermolecular Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence the packing and morphology of the polymer chains in the solid state. This can have a profound impact on charge transport properties.
-
Synthetic Handle: The bromine atom can serve as a reactive site for further post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties.
Synthesis of a Polyfluorene Copolymer: An Experimental Protocol
The following protocol describes a representative synthesis of a polyfluorene copolymer using this compound and 2,7-dibromo-9,9-dioctylfluorene. This protocol is based on established Suzuki polymerization procedures and should be adapted and optimized for specific research needs.[5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 1451392-86-1 | 269.72 | >97% | Various |
| 2,7-Dibromo-9,9-dioctylfluorene | 164251-73-0 | 548.56 | >98% | Various |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | >99% | Fisher Scientific |
| Toluene (anhydrous) | 108-88-3 | 92.14 | >99.8% | Sigma-Aldrich |
| Degassed Deionized Water | - | 18.02 | - | - |
Step-by-Step Polymerization Procedure
Expected Properties of the Resulting Polymer
The incorporation of the 6-bromo-2,3-dichlorophenyl moiety is expected to yield a polyfluorene copolymer with the following characteristics:
| Property | Expected Value/Characteristic |
| Molecular Weight (Mn) | 10 - 50 kDa (as determined by GPC against polystyrene standards) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λmax) | 380 - 400 nm (in solution) |
| Photoluminescence (λem) | 420 - 450 nm (blue emission) |
| HOMO Energy Level | -5.6 to -5.8 eV |
| LUMO Energy Level | -2.4 to -2.6 eV |
| Thermal Stability (Td) | > 350 °C (5% weight loss) |
Note: These are representative values and will vary depending on the exact reaction conditions and the molecular weight of the polymer.
Synthesis of this compound
The availability of high-purity this compound is crucial for successful polymerization. While commercially available, understanding its synthesis provides valuable insight into its chemistry. A common route involves the lithiation of 1-bromo-2,3-dichloro-4-iodobenzene followed by quenching with a trialkyl borate.
A detailed experimental procedure for the synthesis of a similar halogenated phenylboronic acid can be found in the literature and adapted for this specific molecule.[6]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its strategic combination of a reactive boronic acid group and multiple halogen substituents allows for the precise tuning of the electronic and physical properties of conjugated polymers. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for incorporating this monomer into polymer backbones, leading to materials with potential applications in OLEDs, organic photovoltaics, and sensors.
Future research in this area will likely focus on exploring the use of this compound in the synthesis of novel polymer architectures, including block copolymers and hyperbranched polymers. Further investigation into the influence of the specific halogenation pattern on material properties will also be crucial for the rational design of next-generation organic electronic materials. The continued development of more efficient and sustainable catalytic systems for Suzuki polymerization will also play a key role in advancing the practical applications of materials derived from this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyfluorene - Wikipedia [en.wikipedia.org]
- 3. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2119697A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
literature review of 6-Bromo-2,3-dichlorophenylboronic acid reactions
An In-depth Technical Guide to the Synthetic Utility of 6-Bromo-2,3-dichlorophenylboronic Acid
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 1451392-86-1) is a synthetically valuable organoboron compound characterized by a densely functionalized aromatic ring.[1][2] With a molecular formula of C₆H₄BBrCl₂O₂ and a molecular weight of 269.72 g/mol , this white to off-white solid serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3] Its utility stems from the presence of two key reactive sites: the boronic acid moiety, which is primed for palladium- or copper-catalyzed cross-coupling reactions, and the bromo-substituent, which can participate in subsequent transformations. This dual reactivity, combined with the electronic effects of the two chlorine atoms, makes it a powerful tool for constructing highly substituted biaryl and heteroaryl structures, which are common motifs in medicinal chemistry and materials science.[1][4][5] This guide provides a detailed review of its core reactions, experimental protocols, and applications for researchers in drug development and chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1451392-86-1 | [1][2] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [1][2] |
| Molecular Weight | 269.72 g/mol | [1][2] |
| Appearance | White to off-white solid | [6] |
| Storage | 2-8°C, under inert gas | [1][6] |
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[7] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and typically requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
The success of a Suzuki-Miyaura coupling hinges on the careful selection of four components: the palladium source, ligand, base, and solvent.
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, as are pre-formed Pd(0) complexes such as Pd(PPh₃)₄.[9] Modern, highly active pre-catalysts that incorporate the ligand (e.g., SPhos Pd G3) offer convenience and high efficiency.
-
Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands like tricyclohexylphosphine (PCy₃), SPhos, and XPhos facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates like aryl chlorides.[9][10]
-
Base: An inorganic base is essential for activating the boronic acid.[9] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used in aqueous solvent mixtures.[11][12] Stronger bases like lithium tert-butoxide (LiOtBu) may be required for less reactive systems, though substrate compatibility must be considered.[13]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and DMF, often in a mixture with water to facilitate the dissolution of the inorganic base.[11][13]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents | Typical Conditions | Purpose |
| Aryl Halide | Aryl-Br, Aryl-I, Aryl-Cl, Aryl-OTf | 1.0 equiv | Electrophilic partner |
| Boronic Acid | This compound | 1.2 - 1.5 equiv | Nucleophilic partner |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G3 | 1 - 5 mol% | Catalyzes C-C bond formation |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes & activates catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, LiOtBu | 2 - 3 equiv | Activates boronic acid |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | 80 - 110 °C | Dissolves reactants |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Expanding the Toolkit: Chan-Lam C-N/C-O Coupling
The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) provides a powerful method for forming aryl carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[14][15] This reaction is complementary to the more common Buchwald-Hartwig amination. It uniquely couples a nucleophilic boronic acid with another nucleophile (an amine or alcohol), typically using a copper catalyst.[16] A key advantage is that it can often be conducted at room temperature and is open to the air, using atmospheric oxygen as the terminal oxidant.[14][15][17]
Mechanistic Overview
While the exact mechanism can be complex and debated, a generally accepted pathway involves a copper catalyst cycling between oxidation states.[15][16]
-
Ligand Exchange/Transmetalation: The copper(II) catalyst coordinates with the amine/alcohol and the boronic acid.
-
Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.
-
Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[16]
Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Experimental Protocol: Chan-Lam Amination
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.
-
Reaction Setup: To a round-bottom flask open to the air, add copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), the amine (1.0 mmol, 1.0 equiv), and this compound (1.5 mmol, 1.5 equiv).
-
Solvent and Base: Add a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH) (5 mL). Add a base like triethylamine (Et₃N) or pyridine (2.0 mmol, 2.0 equiv). The base serves to facilitate the reaction and sequester the acetic acid byproduct.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction mixture will typically turn from blue/green to a darker color.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from a few hours to 3 days.[15]
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the N-arylated product.
Synthesis, Handling, and Stability
Synthesis
Phenylboronic acids are most commonly synthesized through the reaction of a Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis.[18][19] For this compound, the synthesis would start from 1,2-dichloro-3,4-dibromobenzene, which would be selectively converted to the corresponding Grignard or organolithium reagent before trapping with B(OMe)₃.
Handling and Storage
Boronic acids are generally stable and easy to handle solids.[4][19] However, they can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[19] This process is reversible upon the addition of water. To ensure purity and reactivity, this compound should be stored in a cool, dry place under an inert atmosphere, as recommended by suppliers.[1][6]
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a scaffold for building complex molecules with potential biological activity or unique material properties.[1] The boronic acid functional group itself has been incorporated into several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam, highlighting the acceptance of this moiety in medicinal chemistry.[4][20][21]
By using this specific building block, medicinal chemists can synthesize libraries of compounds where the 6-bromo-2,3-dichlorophenyl core is attached to various other aromatic, heteroaromatic, or aliphatic groups. The resulting highly substituted, sterically hindered biaryl structures are of significant interest in drug design as they can adopt specific conformations to interact with biological targets. The remaining bromine atom can be used as a handle for a second, different cross-coupling reaction, allowing for the rapid, sequential construction of even more complex and diverse molecular architectures.
Conclusion
This compound is a highly functionalized and versatile reagent for advanced organic synthesis. Its primary utility is demonstrated in the robust and reliable Suzuki-Miyaura coupling for C-C bond formation and the complementary Chan-Lam coupling for C-N and C-O bond formation. A thorough understanding of the mechanistic principles and the influence of key reaction parameters enables chemists to effectively utilize this building block in the synthesis of novel compounds for pharmaceutical research and materials science, accelerating the discovery of new chemical entities.
References
- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 2. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [chemicalbook.com]
- 3. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [amp.chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. youtube.com [youtube.com]
- 18. acs.org [acs.org]
- 19. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Biaryl Synthesis Using 6-Bromo-2,3-dichlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating the Synthesis of Sterically Demanding Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of these carbon-carbon bonds, lauded for its functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[1][2] However, the synthesis of highly substituted and sterically encumbered biaryls, particularly those containing multiple halogen substituents, presents a significant synthetic challenge.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-bromo-2,3-dichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The presence of ortho-dichloro substituents and a bromine atom imparts significant steric hindrance and unique electronic properties to this reagent, necessitating carefully optimized reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer expert insights into overcoming the challenges associated with this sterically demanding substrate.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide partner, forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the bond strength typically following the trend I > Br > Cl.[3]
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex. This activated species then transfers its organic group to the palladium center, displacing the halide. The choice of base is pivotal in facilitating this step.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Solvents
-
This compound: Commercially available from suppliers such as AiFChem, Sunway Pharm Ltd, and MySkinRecipes.[4][5][6][7][8] Purity should be ≥97%.
-
Aryl Halide Coupling Partner: Varies depending on the desired biaryl product. For initial optimizations, a less sterically hindered aryl bromide (e.g., 4-bromoanisole) is recommended.
-
Palladium Catalyst: A Pd(0) or Pd(II) precatalyst is required. For sterically hindered substrates, catalysts with bulky phosphine ligands are often superior. Recommended options include:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a suitable phosphine ligand.
-
-
Ligand (if using a precursor like Pd₂(dba)₃): Bulky, electron-rich phosphine ligands are crucial for promoting the coupling of hindered substrates.[9][10] Recommended ligands include:
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
-
Base: A variety of inorganic bases can be employed. The choice of base can significantly impact reaction efficiency. Common choices include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
-
Solvent: A deoxygenated solvent system is essential to prevent catalyst degradation. A mixture of an organic solvent and water is typically used. Recommended solvent systems include:
-
1,4-Dioxane/Water
-
Toluene/Ethanol/Water
-
Tetrahydrofuran (THF)/Water
-
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Heating mantle or oil bath with a temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Thin Layer Chromatography (TLC) plates for reaction monitoring.
-
Column chromatography setup for purification.
Experimental Protocols
Protocol 1: General Procedure for Biaryl Synthesis
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Solvent Addition: Add the deoxygenated solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) or the combination of a palladium precursor and ligand (e.g., Pd₂(dba)₃, 0.01-0.025 equiv., and SPhos, 0.04-0.10 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified biaryl product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
For high-throughput screening or rapid synthesis, microwave irradiation can significantly reduce reaction times.
Step-by-Step Methodology:
-
Preparation: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent: Add the deoxygenated solvent (e.g., DMF/water, 5:1 v/v).
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 15-30 minutes).
-
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.
Results and Discussion: Optimizing for Success with a Challenging Substrate
The steric hindrance imposed by the two ortho-chloro substituents in this compound necessitates careful optimization of the reaction parameters.
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Palladium Catalyst/Ligand | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or Pd(dppf)Cl₂ | The sterically demanding nature of the substrate requires a catalyst system that can facilitate both oxidative addition to the aryl halide and reductive elimination from the bulky di-aryl palladium complex. Bulky, electron-rich phosphine ligands promote these steps.[9][10] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, yet non-nucleophilic, bases are often more effective for hindered couplings as they can more readily facilitate the formation of the reactive boronate species. |
| Solvent | 1,4-Dioxane/Water or Toluene/Ethanol/Water | A polar aprotic solvent in combination with water is generally effective. The water is crucial for the activation of the boronic acid by the base. |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation energy associated with coupling sterically hindered partners. |
| Equivalents of Boronic Acid | 1.0 - 1.2 equivalents | While a slight excess of the boronic acid can sometimes improve yields, a large excess should be avoided to minimize homo-coupling side products. |
Potential Challenges and Troubleshooting:
-
Low Yields: If the reaction stalls or provides low yields, consider increasing the catalyst loading, switching to a more electron-rich and bulky ligand, or employing a stronger base like cesium carbonate. Elevated temperatures may also be beneficial.
-
Homo-coupling of Boronic Acid: The formation of the symmetrical biaryl derived from the boronic acid can be a significant side reaction. This is often exacerbated by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a positive inert atmosphere.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing pathway, especially with electron-deficient boronic acids.[11] Using anhydrous conditions with a non-aqueous base system can sometimes mitigate this issue, though this is a more advanced technique.
-
Dehalogenation: Reduction of the aryl halide starting material can occur, particularly if the reaction is run for extended periods at high temperatures. Optimizing the reaction time is crucial.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a viable and powerful method for the synthesis of complex, polychlorinated biaryl compounds. While the steric hindrance of this substrate requires careful consideration of the reaction conditions, the use of appropriate palladium catalysts with bulky phosphine ligands, in conjunction with a suitable base and solvent system, can lead to successful and high-yielding transformations. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently employ this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]
- 5. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]
- 6. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 8. This compound | Chemrio [chemrio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Suzuki-Miyaura Coupling of 6-Bromo-2,3-dichlorophenylboronic Acid through Strategic Solvent Selection
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the successful coupling of sterically hindered and electronically deactivated substrates, such as 6-Bromo-2,3-dichlorophenylboronic acid, presents significant challenges, often resulting in low yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in overcoming these hurdles. We delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, elucidate the causal relationships between solvent properties and reaction outcomes, and provide detailed, field-proven protocols for systematic solvent screening and reaction optimization.
Introduction: The Challenge of Sterically Hindered Biaryl Synthesis
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, is a premier method for their synthesis.[1] Despite its versatility, the coupling of substrates bearing significant steric hindrance, such as ortho-substituted aryl halides and boronic acids, can be sluggish and low-yielding.[2][3] The presence of multiple substituents near the reaction centers, as in this compound, impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle.[4]
This compound is a valuable building block for accessing complex molecular architectures in pharmaceutical and materials research.[5] However, its three substituents create a sterically demanding environment that necessitates careful optimization of reaction conditions to achieve satisfactory yields. This guide focuses on the often-underestimated yet pivotal role of the solvent in modulating the reactivity and efficiency of such challenging coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is essential for rational optimization. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R1-X) to form a Pd(II) intermediate. The reactivity trend for the halide is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: This is often the rate-limiting step, especially for hindered substrates. The organic group (R2) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[1][7]
-
Reductive Elimination: The two organic groups (R1 and R2) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]
The Critical Role of the Solvent
The solvent is not merely an inert medium but an active participant that can profoundly influence each step of the catalytic cycle.[8] Its properties, such as polarity, proticity, and coordinating ability, can dictate reaction rates, selectivity, and ultimately, the yield.[9][10]
-
Polarity and Solubility: The solvent must effectively dissolve a range of components with varying polarities, including the often lipophilic substrates, the organometallic catalyst, and the inorganic base.[9] Dipolar aprotic solvents like DMF, dioxane, and THF are commonly employed for this reason.[1][9] Inadequate solubility of any component can lead to poor reaction kinetics and low yields.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating key steps. For instance, the oxidative addition step can be favored in more polar solvents.[11][12]
-
Interaction with the Catalyst: Coordinating solvents can compete with ligands for binding sites on the palladium center, which can either be beneficial or detrimental depending on the specific catalytic system.[8] In some cases, solvent coordination can stabilize the active catalyst and prevent decomposition.[9]
-
Influence on Base Activity: The solvent affects the solubility and dissociation of the base, thereby influencing its effectiveness in activating the boronic acid for transmetalation.[9] Aqueous solvent mixtures are often used to enhance the solubility and activity of inorganic bases like K₂CO₃ and K₃PO₄.[1][9]
Experimental Protocol: Systematic Solvent Screening for the Coupling of this compound
This section provides a detailed protocol for a systematic investigation into the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction involving this compound and a suitable coupling partner (e.g., 4-methoxyphenylboronic acid).
Figure 2. Experimental workflow for solvent screening in the Suzuki-Miyaura coupling.
Materials and Reagents
-
This compound
-
Aryl Halide (e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)[13]
-
Base (e.g., K₂CO₃ or K₃PO₄)[14]
-
Solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, 2-Propanol/Water mixtures)[14][15]
-
Anhydrous and degassed solvents are crucial for reproducibility.[6]
Step-by-Step Protocol
-
Glassware Preparation: Ensure all glassware is oven-dried to remove any residual moisture.[13]
-
Reaction Setup: In a series of reaction vials equipped with stir bars, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).[16]
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. Maintaining an inert atmosphere is critical to prevent catalyst deactivation.[6][13]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).[2]
-
Solvent Addition: Add the degassed solvent to each vial. For solvent mixtures (e.g., Dioxane/Water), prepare the mixture beforehand and degas it thoroughly.
-
Reaction: Place the vials in a preheated reaction block or oil bath and stir vigorously at a set temperature (typically 80-100 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography and determine the isolated yield.
Data Presentation and Interpretation
The results of the solvent screening study should be compiled into a clear and concise table for easy comparison.
Table 1: Effect of Solvent on the Yield of the Coupling of this compound with 4-bromoanisole *
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 45 |
| 2 | 1,4-Dioxane | 100 | 12 | 68 |
| 3 | THF | 80 | 12 | 55 |
| 4 | DMF | 100 | 12 | 75 |
| 5 | Acetonitrile | 80 | 12 | 30 |
| 6 | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| 7 | THF/H₂O (4:1) | 80 | 8 | 78 |
| 8 | 2-Propanol/H₂O (3:1) | 90 | 10 | 72 |
*Reaction conditions: this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 eq.). Yields are for isolated product.
From the hypothetical data in Table 1, several key insights can be drawn:
-
Aprotic Polar Solvents: 1,4-Dioxane and DMF appear to be effective single solvents, likely due to their ability to dissolve all reaction components and stabilize intermediates.
-
Aqueous Mixtures: The addition of water to 1,4-Dioxane and THF significantly improves the yield and reduces the reaction time. This is a common observation and is attributed to the enhanced solubility and activity of the inorganic base in the aqueous phase, which facilitates the crucial transmetalation step.[9][10]
-
Less Effective Solvents: Toluene, being less polar, may not effectively solvate the ionic intermediates, leading to a lower yield. Acetonitrile can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[11]
Troubleshooting and Further Optimization
Even with a systematic approach, challenges such as low yields or side reactions may arise. Here are some troubleshooting tips:
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[17] It can be minimized by using anhydrous solvents (if an aqueous system is not desired), using milder bases like K₃PO₄ or Cs₂CO₃, or converting the boronic acid to a more stable boronate ester.[6][14]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often a sign of catalyst deactivation or the presence of oxygen.[18] Ensuring a strictly inert atmosphere and using fresh, high-quality reagents can mitigate this issue.
-
Ligand and Catalyst Choice: For particularly challenging substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those in the Buchwald-Hartwig family (e.g., XPhos, SPhos), can significantly enhance the rates of oxidative addition and reductive elimination for sterically hindered substrates.[3][4] Using pre-formed, air-stable palladium pre-catalysts can also improve reproducibility.[13]
-
Base Selection: The choice of base is interdependent with the solvent. While carbonates are effective in aqueous mixtures, stronger, non-nucleophilic bases like potassium tert-butoxide might be necessary in anhydrous, non-polar solvents like toluene or dioxane.[3]
Conclusion
The strategic selection of the reaction solvent is a powerful tool for optimizing the Suzuki-Miyaura coupling of sterically demanding substrates like this compound. By understanding the mechanistic role of the solvent and conducting a systematic screening process, researchers can significantly improve reaction yields and efficiency. A combination of a polar aprotic solvent with water often provides the best results due to the enhanced solubility and activity of the inorganic base, which facilitates the rate-limiting transmetalation step. For particularly challenging couplings, further optimization of the catalyst, ligand, and base in the context of the optimal solvent system is recommended.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls with 6-Bromo-2,3-dichlorophenylboronic Acid
Introduction: The Significance of Substituted Biaryls and the Challenges of Scale-Up
Biaryl scaffolds are fundamental structural motifs in a multitude of commercially significant compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The precise arrangement of substituents on the aryl rings dictates the molecule's biological activity or material properties. The target molecule class, derived from 6-Bromo-2,3-dichlorophenylboronic acid, presents a unique synthetic challenge due to the steric hindrance and electronic properties imparted by the multiple halogen substituents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of these complex biaryls, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces a new set of challenges beyond simply increasing the quantities of reagents.[4] Key considerations for a successful and safe scale-up include reaction kinetics, heat and mass transfer, reagent addition strategies, impurity profiles, and downstream processing for purification and palladium removal.[5][6] This document will address these critical aspects, offering field-proven insights and detailed protocols to navigate the complexities of large-scale biaryl synthesis. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the creation of intricate biaryl compounds used in pharmaceutical research and materials science.[7]
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][8][9] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (e.g., this compound) and an organic halide or triflate.[8]
The catalytic cycle, a fundamental concept in understanding and optimizing the reaction, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The choice of palladium source, ligand, base, and solvent system is paramount to achieving high yields and purity, especially when dealing with challenging substrates.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Scale-Up Synthesis
A successful and safe scale-up of the Suzuki-Miyaura coupling requires meticulous attention to several critical parameters. The following sections detail the crucial experimental choices and their underlying rationale.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is arguably the most critical factor in a Suzuki-Miyaura coupling. For sterically hindered and electronically deactivated substrates like those derived from this compound, the selection is even more vital.
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, its use on a large scale can be less practical due to its air sensitivity and the high molecular weight of the phosphine ligands. More common for process chemistry are Pd(OAc)₂ or pre-catalysts like PdCl₂(dppf).[11] These are often more stable and can be used in lower loadings.[12]
-
Ligand Selection: For challenging couplings, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][10] Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated exceptional reactivity in a wide range of Suzuki-Miyaura couplings, including those with sterically demanding partners.[12][13] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial in certain cases.[14]
| Parameter | Recommendation for Scale-Up | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst (e.g., SPhos Precatalyst) | Air and moisture stability, lower catalyst loadings, and high activity.[12][15] |
| Ligand | Buchwald-type phosphine ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands enhance catalytic activity for hindered substrates.[6][10][13] |
| Catalyst Loading | 0.1 - 2 mol% | Minimizes cost and residual palladium in the final product.[12] |
Solvent System: Balancing Reactivity and Processability
The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. For scale-up, the choice of solvent is also dictated by safety, environmental impact, and ease of removal.
-
Aqueous Systems: Suzuki-Miyaura reactions can often be performed in aqueous media, which offers significant green chemistry advantages.[16][17] Water-soluble catalysts or the use of phase-transfer agents may be required.[16]
-
Organic Solvents: Toluene, 2-propanol, and 2-butanol/water mixtures are commonly used in industrial settings. These solvents offer good solubility for a wide range of substrates and are relatively easy to handle and remove. Dioxane and DMF, while common in laboratory settings, are often avoided on a large scale due to safety concerns.
Base Selection: Driving the Transmetalation Step
The base is essential for activating the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction rate and the formation of byproducts.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used due to their effectiveness, low cost, and ease of removal during aqueous work-up.[4][17]
-
Organic Bases: While organic bases like triethylamine (TEA) are used in some cases, they can complicate purification on a large scale.
Temperature and Reaction Monitoring
Reaction temperature is a critical process parameter that influences reaction rate and impurity formation.[4] For scale-up, precise temperature control is essential to prevent runaway reactions, especially given the exothermic nature of many cross-coupling reactions.[18][19]
-
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of reactant consumption and product formation.[20][21][22][23][24] This allows for better process control and ensures the reaction goes to completion, minimizing batch-to-batch variability.
Detailed Experimental Protocol: Kilogram-Scale Synthesis
This protocol provides a detailed, step-by-step methodology for the kilogram-scale synthesis of a representative biaryl using this compound and a generic aryl bromide.
Safety First: All palladium-catalyzed cross-coupling reactions are exothermic and should be treated with caution, especially on a large scale.[18][25] A thorough process safety evaluation is recommended before attempting this protocol.[25] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Equipment
-
Reactor: A clean, dry, and inerted glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(OAc)₂ (0.5 mol%)
-
SPhos (1.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (5-10 volumes)
-
Degassed Water (2-4 volumes)
-
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Charge the reactor with the aryl bromide, this compound, and toluene.
-
Begin agitation and sparge the mixture with nitrogen for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive nitrogen pressure throughout the reaction.[15]
-
-
Base Addition:
-
In a separate vessel, prepare a solution of potassium carbonate in degassed water.
-
Slowly add the aqueous base solution to the reactor while maintaining good agitation.
-
-
Catalyst Addition:
-
In a separate, inerted glovebox or under a strong nitrogen flow, weigh the Pd(OAc)₂ and SPhos ligand.
-
Add the catalyst and ligand to the reactor as a solid or slurry in a small amount of degassed toluene.
-
-
Reaction:
Visualizing the Experimental Workflow
Caption: A typical workflow for the scale-up Suzuki-Miyaura coupling.
Work-up and Purification
-
Cooling and Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
-
Palladium Removal:
-
Residual palladium in the final product is a major concern in the pharmaceutical industry. Several methods can be employed for its removal:
-
Aqueous Wash with Thiol Reagents: Wash the organic layer with an aqueous solution of a thiol-containing scavenger like L-cysteine or sodium bisulfite at a slightly elevated temperature (e.g., 40-60 °C).[5]
-
Solid-Supported Scavengers: Pass the organic solution through a cartridge or bed of a solid-supported scavenger (e.g., silica-functionalized thiols).
-
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
If necessary, perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol, heptane).[26]
-
Cool the solution to induce crystallization, filter the solid product, wash with cold solvent, and dry under vacuum.
-
Conclusion
The scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura coupling is a robust and reliable method for accessing these valuable compounds.[7][26] Success on a large scale hinges on a thorough understanding of the reaction mechanism and careful consideration of key process parameters. By selecting the appropriate catalyst system, optimizing reaction conditions, and implementing a robust work-up and purification strategy, researchers and drug development professionals can efficiently and safely produce these complex molecules on a kilogram scale and beyond. The integration of Process Analytical Technology can further enhance process understanding and control, leading to more consistent and high-quality production.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jmcct.com [jmcct.com]
- 7. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ejbps.com [ejbps.com]
- 23. stepscience.com [stepscience.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. engineering.purdue.edu [engineering.purdue.edu]
- 26. benchchem.com [benchchem.com]
Application Note: A Sequential One-Pot Suzuki-Miyaura Cross-Coupling Strategy for the Synthesis of Complex Scaffolds Using 6-Bromo-2,3-dichlorophenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This application note details a robust and efficient one-pot, two-step synthetic strategy centered on the versatile building block, 6-Bromo-2,3-dichlorophenylboronic acid (CAS 1451392-86-1). This reagent possesses orthogonally reactive sites—a boronic acid and an aryl bromide—that can be selectively addressed in sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By carefully controlling the reaction conditions, this strategy enables the rapid assembly of complex, multi-substituted biaryl and heterocyclic structures from simple precursors, significantly improving synthetic efficiency and atom economy. We provide a comprehensive overview of the underlying mechanism, a detailed experimental protocol for a model reaction, and insights into the practical application of this methodology in drug discovery and material science.
Scientific Rationale and Strategic Overview
The synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, often requires multi-step sequences that can be time-consuming and resource-intensive.[1][2] One-pot reactions, where sequential transformations occur in a single reaction vessel, offer a powerful solution by minimizing intermediate isolation and purification steps, thereby reducing waste and increasing overall yield.[3]
The subject of this guide, this compound, is an ideal substrate for such a strategy.[4] Its structure presents two distinct points for palladium-catalyzed C-C bond formation:
-
A Boronic Acid Group [-B(OH)₂]: Highly reactive in the Suzuki-Miyaura coupling with aryl/vinyl halides or triflates.[5][6]
-
An Aryl Bromide (C-Br): A classic electrophilic partner for a subsequent Suzuki-Miyaura coupling with another boronic acid.[7]
The reactivity difference between the C-B(OH)₂ bond and the C-Br bond under specific catalytic conditions allows for a controlled, sequential functionalization.[8] The C-Cl bonds are significantly less reactive and typically do not participate under the conditions optimized for C-Br coupling, ensuring high chemoselectivity.
This application note will focus on a sequential, one-pot Suzuki-Miyaura coupling protocol. The first reaction utilizes the boronic acid moiety of the title compound, and upon its completion, a second boronic acid is introduced to react with the aryl bromide site, all within the same reaction flask.
Figure 1: Conceptual workflow for the sequential one-pot synthesis.
The Suzuki-Miyaura Reaction: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[9] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[10]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (after activation with a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In our proposed one-pot strategy, this cycle occurs twice. First, this compound acts as the "Ar'-B(OH)₂" component. In the second stage, the intermediate product acts as the "Ar-X" component for coupling with a new boronic acid. The choice of a suitable palladium catalyst and base is crucial for ensuring both steps proceed efficiently.[11]
Application Highlight: One-Pot Synthesis of Benzofuran Derivatives
To demonstrate the utility of this strategy, we outline a protocol for the synthesis of a substituted benzofuran scaffold, a privileged structure in medicinal chemistry.[12][13] This involves an initial Suzuki coupling followed by an intramolecular cyclization.
Reaction Scheme:
-
Step 1: Suzuki coupling of this compound with an ortho-alkynylphenol.
-
Step 2: Palladium-catalyzed intramolecular cyclization of the resulting intermediate to form the benzofuran ring. This tandem reaction showcases the power of creating complex heterocyclic systems efficiently.[14]
Detailed Experimental Protocol
Disclaimer: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and under a fume hood.
Materials & Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1451392-86-1 | e.g., Sigma-Aldrich | Key bifunctional starting material |
| 2-Ethynylphenol | 935-01-3 | e.g., Sigma-Aldrich | Coupling partner 1 |
| Phenylboronic acid | 98-80-6 | e.g., Sigma-Aldrich | Coupling partner 2 (for 2nd step) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | e.g., Strem | Catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | e.g., Fisher Sci. | Base |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | e.g., Acros | Solvent, anhydrous |
| Water (H₂O) | 7732-18-5 | - | Deionized, degassed |
| Toluene | 108-88-3 | e.g., Sigma-Aldrich | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | e.g., VWR | Drying agent |
Step-by-Step Procedure:
-
Vessel Preparation: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (270 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition (Step 1): Add 2-ethynylphenol (130 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed DME (10 mL) and degassed water (2.5 mL). The mixture should be a suspension.
-
First Coupling Reaction: Heat the reaction mixture to 85 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Reagent Addition (Step 2): After cooling the mixture slightly, add Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv) directly to the flask. It is not necessary to add more catalyst or base unless the reaction stalls.
-
Second Coupling Reaction: Re-heat the mixture to 85-90 °C and continue stirring for an additional 12-18 hours, again monitoring for the consumption of the intermediate.
-
Reaction Workup: Cool the reaction to room temperature. Dilute the mixture with toluene (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final, highly substituted product.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Inactive catalyst; insufficient base; poor quality of reagents/solvents. | Use freshly opened anhydrous/degassed solvents. Ensure the catalyst is active (yellow color). Use a stronger base like Cs₂CO₃ if needed. |
| Incomplete Reaction in Step 2 | Catalyst deactivation over the long reaction time. | Add a second small portion of the palladium catalyst (1-2 mol%) along with the second boronic acid. |
| Homocoupling of Boronic Acids | Presence of oxygen in the reaction vessel. | Ensure the system is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. |
| Debromination of Intermediate | Side reaction, sometimes promoted by certain phosphine ligands or excess base. | Consider using a different phosphine ligand (e.g., SPhos, XPhos) if debromination is a major issue. Reduce reaction temperature slightly. |
Conclusion
The use of this compound as a linchpin in one-pot, sequential Suzuki-Miyaura cross-coupling reactions represents a highly effective and convergent approach to building molecular complexity. This methodology provides rapid access to diverse chemical scaffolds, which is of paramount importance in the fields of drug discovery and material science.[4][15] The protocol described herein is a template that can be adapted for a wide range of coupling partners, offering a significant strategic advantage in modern synthetic chemistry.
References
- 1. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Substituted Biphenyls Utilizing 6-Bromo-2,3-dichlorophenylboronic Acid via Suzuki-Miyaura Cross-Coupling
<
Introduction: The Strategic Importance of Substituted Biphenyls
Substituted biphenyls represent a class of privileged structural motifs frequently encountered in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique three-dimensional architecture, arising from restricted rotation around the aryl-aryl single bond, allows for precise modulation of biological activity and material properties. The demand for efficient and versatile synthetic routes to access these compounds is therefore of paramount importance in drug discovery and development.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and reliable method for the construction of carbon-carbon bonds.[5][6] This Nobel Prize-winning methodology utilizes a palladium catalyst to couple an organoboron species with an organic halide, demonstrating broad functional group tolerance and typically mild reaction conditions.[5][7]
This application note provides a detailed protocol for the synthesis of substituted biphenyls using 6-Bromo-2,3-dichlorophenylboronic acid as a key building block. The presence of both a bromine atom and a boronic acid moiety on the same aromatic ring allows for a strategic and controlled approach to the synthesis of complex biphenyl structures. The bromine can act as a handle for an initial Suzuki-Miyaura coupling, while the boronic acid can be utilized in a subsequent coupling step, enabling the synthesis of unsymmetrical, highly substituted biphenyls.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of an aryl bromide) to form a Pd(II) complex.[6][7]
-
Transmetalation: In the presence of a base, the organoboron species (this compound) forms a more nucleophilic boronate "ate" complex.[9][10][11] This complex then transfers its organic group to the palladium center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][13]
The choice of catalyst, ligand, base, and solvent are critical parameters that significantly influence the efficiency and outcome of the reaction.[6][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a substituted biphenyl via the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1451392-86-1 | C₆H₄BBrCl₂O₂ | 268.71 | Commercial |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | C₇H₇BrO | 187.03 | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Commercial |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Commercial |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Commercial |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Commercial |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Commercial |
Safety Precautions
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Aryl Halides: May be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.
-
Palladium Catalyst: Handle with care, as palladium compounds can be toxic.
-
1,4-Dioxane: A potential carcinogen and flammable liquid. Use in a fume hood and away from ignition sources.
-
Potassium Carbonate: An irritant. Avoid contact with skin and eyes.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] All manipulations should be performed in a well-ventilated chemical fume hood.[14]
Reaction Setup and Procedure
Caption: General workflow for the synthesis of substituted biphenyls.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Rationale: A slight excess of the aryl bromide is used to ensure complete consumption of the more valuable boronic acid. Potassium carbonate is a commonly used inorganic base that is effective and economical.[10] Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki-Miyaura couplings.[16]
-
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL). The use of a biphasic solvent system is common in Suzuki reactions.[5] Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, particularly with less reactive aryl bromides.
-
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted biphenyl.[17]
Characterization
The identity and purity of the synthesized biphenyl product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product by showing the characteristic signals for the aromatic protons and carbons of the biphenyl scaffold.[18][19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
Discussion and Troubleshooting
-
Choice of Base: While potassium carbonate is a good starting point, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective for challenging substrates.[6][10] The choice of base can significantly impact the reaction rate and yield.[9][10]
-
Catalyst and Ligand: For less reactive aryl halides (e.g., aryl chlorides), more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary.[2][7]
-
Solvent System: A variety of solvents can be used for Suzuki-Miyaura couplings, including toluene, THF, and DMF.[5][6][21] The optimal solvent or solvent mixture will depend on the specific substrates and reaction conditions. In recent years, more environmentally friendly "green" solvents are also being explored.[22][23]
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid.[24][25] This can often be minimized by carefully controlling the reaction conditions, particularly by ensuring the reaction mixture is thoroughly deoxygenated.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of substituted biphenyls from this compound. The protocol outlined in this application note serves as a reliable starting point for researchers in synthetic and medicinal chemistry. By understanding the underlying principles of the reaction and carefully selecting the reaction parameters, a wide range of complex and valuable biphenyl derivatives can be accessed efficiently and in high yields.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Navigating Functional Group Tolerance in Suzuki-Miyaura Reactions with 6-Bromo-2,3-dichlorophenylboronic Acid
Introduction: The Strategic Value of Polychlorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds in modern organic synthesis.[1][2][3] Its impact is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl scaffolds is a constant requirement.[4] Polychlorinated aromatic compounds are crucial building blocks, often imparting unique electronic properties, metabolic stability, and conformational constraints to the final molecule.
This guide focuses on a specific, sterically demanding building block: 6-Bromo-2,3-dichlorophenylboronic acid . The presence of two chlorine atoms and an ortho-bromine substituent presents distinct steric and electronic challenges that necessitate carefully optimized reaction conditions. Understanding the tolerance of this substrate to various functional groups on the coupling partner is paramount for its effective use in complex target-oriented synthesis. This document provides a detailed analysis of functional group compatibility, optimized protocols, and troubleshooting insights for researchers leveraging this versatile reagent.
Mechanistic Considerations for a Hindered Substrate
The efficacy of a Suzuki-Miyaura reaction is governed by the three primary steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The specific structure of this compound influences each of these steps.
-
Oxidative Addition: The palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide coupling partner. The reactivity order is typically I > Br > Cl.[1]
-
Transmetalation: This is often the rate-determining step. The organic moiety is transferred from the boronic acid to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species[6][7][8], which then facilitates the transfer. The significant steric hindrance from the ortho-bromine and chlorine on our target boronic acid can impede this step, requiring specific ligand selection to create a suitable coordination sphere around the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle
The steric bulk around the boron center of this compound necessitates the use of bulky, electron-rich phosphine ligands. These ligands, such as SPhos, XPhos, or RuPhos, promote the formation of a coordinatively unsaturated L-Pd(0) species, which is crucial for efficient oxidative addition, and stabilize the palladium center throughout the catalytic cycle.[9]
Functional Group Tolerance: A Systematic Analysis
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance.[3][10][11] However, sterically demanding substrates can amplify the reactivity of otherwise benign functional groups. Below is an analysis of compatibility with this compound when coupled with various substituted aryl halides.
Electron-Donating & Neutral Groups (-Alkyl, -OAlkyl, -Ph)
-
Compatibility: Excellent.
-
Insight: These groups are generally well-tolerated and do not interfere with the catalytic cycle. Standard reaction conditions are typically effective. For ortho-substituted partners, which create a tetra-ortho-substituted biaryl product, stronger bases like K₃PO₄ or Cs₂CO₃ and more sterically demanding ligands (e.g., XPhos, RuPhos) may be required to overcome the combined steric hindrance.[9][12]
Electron-Withdrawing Groups (-CF₃, -CN, -CO₂R, -NO₂)
-
Compatibility: Good to Excellent.
-
Insight: These groups can enhance the rate of oxidative addition at the aryl halide partner.
-
Esters (-CO₂R) and Nitriles (-CN): Generally very compatible.
-
Nitro Groups (-NO₂): While traditionally considered challenging, modern catalyst systems show excellent tolerance for nitro groups.[1][13][14][15] The key is to use robust ligands like BrettPhos or SPhos with a strong base such as K₃PO₄ or Cs₂CO₃ to ensure the transmetalation rate is competitive.[1][14]
-
Halogens (-F, -Cl, -Br, -I)
-
Compatibility: Good, with potential for chemoselectivity.
-
Insight: The relative reactivity of C-X bonds (I > Br > OTf >> Cl) allows for selective coupling. When coupling with a polyhalogenated aryl partner, the reaction can often be directed to the most reactive site. For instance, coupling this compound with an iodo-chlorobenzene will preferentially occur at the C-I bond. Selective mono-alkylation of polychlorinated aromatics has been demonstrated with specific catalyst systems.[15]
Protic Functional Groups (-OH, -NH₂, -NHR, -COOH)
-
Compatibility: Moderate, often requires specific conditions or protection.
-
Insight: Acidic protons can interfere with the basic conditions of the reaction.
-
Phenols (-OH) and Anilines (-NH₂): These groups can coordinate to the palladium center, potentially inhibiting catalysis.[16] Using a strong inorganic base like K₃PO₄ (at least 3 equivalents) is crucial to deprotonate the functional group in situ, preventing interference. Alternatively, protection of the functional group (e.g., as a methyl ether or BOC-amine) is a reliable strategy.
-
Carboxylic Acids (-COOH): This group will be deprotonated by the base and is generally incompatible. Protection as an ester is the standard and recommended approach.
-
Heterocycles (Pyridine, Pyrimidine, Thiophene, Indole)
-
Compatibility: Moderate to Good.
-
Insight: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to catalyst inhibition, especially with sterically accessible nitrogen atoms.[17]
-
Pyridines/Pyrimidines: Coupling at positions away from the nitrogen (e.g., C-3 or C-4 of pyridine) is generally more successful than at the C-2 position. For challenging 2-halopyridines, specialized ligands and conditions are often necessary to achieve good yields.[15]
-
Indoles/Pyrroles: The N-H proton must be considered. Using a strong base is typically sufficient, though N-protection can offer more consistent results.
-
Experimental Protocols
Caption: Fig. 2: General Experimental Workflow
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (aryl halide).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: To ensure the catalytic system is active, a control reaction with a simple, unhindered coupling partner (e.g., 4-bromotoluene) can be performed in parallel. The absence of product in a reaction run without the palladium catalyst or ligand confirms their necessity.
Data Summary: Representative Functional Group Tolerance
The following table summarizes expected outcomes for the coupling of this compound with various functionalized aryl bromides, based on established principles for sterically hindered couplings.[9][12][18][19]
| Aryl Bromide Partner | Functional Group (Position) | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Expected Yield |
| 4-Bromotoluene | -CH₃ (para) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | Excellent (>90%) |
| 4-Bromoanisole | -OCH₃ (para) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | Excellent (>90%) |
| Methyl 4-bromobenzoate | -CO₂Me (para) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Good (75-85%) |
| 4-Bromo-1-nitrobenzene | -NO₂ (para) | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 110 | Good (70-80%) |
| 2-Bromotoluene | -CH₃ (ortho) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | Moderate (50-70%) |
| 4-Bromophenol | -OH (para) | Pd₂(dba)₃ / SPhos | K₃PO₄ (3 eq) | Dioxane/H₂O | 100 | Good (70-85%) |
| 3-Bromopyridine | Pyridyl-N (meta) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | Good (75-90%) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Catalyst inhibition by substrate functional group. | 1. Ensure rigorous degassing of solvent and inert atmosphere.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase ligand loading; consider protecting interfering groups (-OH, -NH₂). |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolytic cleavage of C-B bond). | Use anhydrous solvents; consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[20] Use KF as the base. |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can facilitate oxidative coupling. | Maintain a strict inert atmosphere throughout the setup and reaction. |
| Reduction of Aryl Halide | β-hydride elimination from solvent or reagents can lead to hydrodehalogenation. | Ensure pure, anhydrous solvents. If using an alcohol solvent, switch to an aprotic solvent like dioxane or toluene. |
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 6-Bromo-2,3-dichlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 6-Bromo-2,3-dichlorophenylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve even the most stubborn low-yield issues.
The coupling of this compound presents a classic case of a sterically hindered and electronically deactivated substrate. The ortho-bromo group and the two chloro substituents create significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aryl ring, making it a less effective nucleophile.
This guide is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.
I. Initial Diagnosis: Why is my yield low?
Question 1: I'm seeing little to no product formation. What are the first things I should check?
Answer:
When a Suzuki coupling fails to give the desired yield, a systematic check of the fundamental reaction parameters is the most efficient way to diagnose the problem. Here’s a prioritized checklist:
-
Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2]
-
Actionable Insight: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or modern Buchwald-type precatalysts (e.g., XPhos Pd G3) which are designed for efficient generation of the active Pd(0) species.[1]
-
-
Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1]
-
Actionable Insight: Ensure your solvent is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by the freeze-pump-thaw method).[2] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Inefficient Transmetalation: This is a very likely culprit with a substrate like this compound. The steric hindrance from the ortho-bromo and chloro groups can significantly slow down the transfer of the aryl group from boron to palladium.[1]
-
Actionable Insight: This issue can often be overcome by careful selection of the base and ligand, which we will discuss in detail in the following sections.
-
Question 2: I'm observing significant decomposition of my boronic acid. What's happening and how can I prevent it?
Answer:
Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a common side reaction, especially with electron-deficient boronic acids.[2]
-
Cause: Harsh basic conditions, particularly in the presence of water and at elevated temperatures, can promote this undesired pathway.[2]
-
Solutions:
-
Use Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3] In some cases, fluoride-based bases like KF can be effective.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation under coupling conditions.[2]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]
-
II. Optimizing Reaction Components for Hindered Substrates
The key to a successful Suzuki coupling with a challenging substrate like this compound lies in the judicious choice of the catalyst, ligand, base, and solvent.
Question 3: My standard Pd(PPh₃)₄ catalyst isn't working. What catalyst and ligand combination should I try for this sterically hindered substrate?
Answer:
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[3] The steric bulk of this compound necessitates the use of more specialized ligands that can facilitate the challenging steps of the catalytic cycle.
The solution lies in using bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which accelerates both the oxidative addition and the difficult reductive elimination steps.[3]
Here is a table of recommended ligands for sterically hindered couplings:
| Ligand Name | Structure (Representative) | Key Features & Applications |
| XPhos | Biarylphosphine | Excellent for a wide range of sterically demanding couplings.[1] |
| SPhos | Biarylphosphine | Often provides high turnover numbers and is effective at low catalyst loadings.[1][3] |
| RuPhos | Biarylphosphine | Particularly effective for coupling with heteroaryl chlorides and hindered substrates.[1][3] |
| N-Heterocyclic Carbenes (NHCs) | Carbene-based ligand | Offer high stability and activity, especially at elevated temperatures.[1] |
Recommended Catalyst System: A great starting point would be to use a Buchwald-type precatalyst such as XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable solids that reliably generate the active catalyst in solution.
Question 4: What is the best base and solvent combination for this reaction?
Answer:
The choice of base is critical and works in concert with the solvent system. For sterically hindered couplings, a stronger base is often required to facilitate the challenging transmetalation step.[1]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is a reliable and often highly effective base for hindered couplings. It's crucial to use it as a finely powdered solid to ensure sufficient reactivity.[3]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be very effective, particularly when dealing with less reactive coupling partners.[1] Its higher solubility in some organic solvents can be an advantage.[4]
-
-
Recommended Solvents:
-
Anhydrous, aprotic solvents are generally preferred.
-
Toluene and Dioxane: These are common and effective choices for Suzuki couplings.[3]
-
Higher Boiling Point Solvents: If the reaction is sluggish at typical temperatures (80-100 °C), switching to a higher boiling point solvent like xylenes may be necessary to drive the reaction to completion by allowing for higher reaction temperatures (up to 140 °C).[3]
-
Aqueous Mixtures: While seemingly counterintuitive given the risk of protodeboronation, a small amount of water in solvents like dioxane or THF (e.g., a 10:1 or 4:1 ratio) can sometimes improve the solubility of the base and facilitate the formation of the active boronate species, thereby accelerating the reaction.[2][5]
-
III. Advanced Troubleshooting & Experimental Protocols
Question 5: I've tried several conditions and my yield is still low and inconsistent. What else can I do?
Answer:
Inconsistent yields often point to subtle issues with starting material quality or reaction setup.
-
Purity of Boronic Acid: Ensure your this compound is of high purity. Impurities can interfere with the catalytic cycle.
-
Reaction Concentration: The concentration of your reaction can play a role. A typical starting point is 0.1-0.2 M relative to the limiting reagent.[2]
-
Stirring Rate: For biphasic reactions, vigorous stirring is essential to ensure adequate mixing and maximize the interfacial area where the reaction occurs.[6]
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can be a powerful tool to rapidly heat the reaction and overcome activation barriers, often leading to significantly shorter reaction times and improved yields.[3][7]
Experimental Protocol: A Starting Point for the Suzuki Coupling of this compound
This protocol is a robust starting point for your optimization efforts.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
Degassed Toluene or Dioxane (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Suzuki Coupling Catalytic Cycle
References
how to avoid protodeboronation of 6-Bromo-2,3-dichlorophenylboronic acid
Technical Support Center: 6-Bromo-2,3-dichlorophenylboronic acid
A Researcher's Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We will address the primary challenge associated with this and similar electron-deficient boronic acids: the undesired side reaction of protodeboronation. Through a series of troubleshooting questions, FAQs, and detailed protocols, this document will provide you with the insights and methodologies required to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Protodeboronation Head-On
This section is structured in a question-and-answer format to directly address the common issues and observations encountered in the lab when working with this compound.
Q1: My Suzuki-Miyaura reaction is yielding significant amounts of 1-bromo-2,3-dichlorobenzene. What is causing this byproduct?
Answer: You are observing the result of protodeboronation, a prevalent side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1][2] This process consumes your boronic acid, reducing the yield of your desired cross-coupled product and forming the corresponding arene, in this case, 1-bromo-2,3-dichlorobenzene.[2]
The structure of this compound makes it particularly susceptible to this decomposition pathway. The combined electron-withdrawing effects of the two chlorine atoms and the bromine atom render the ipso-carbon electropositive, weakening the carbon-boron bond. Furthermore, the ortho-substituents provide significant steric hindrance. This combination of electronic and steric factors facilitates protodeboronation, especially under basic aqueous conditions commonly used in Suzuki-Miyaura couplings.[3][4][5]
The mechanism is typically catalyzed by either acid or, more commonly in Suzuki reactions, base.[1] Under basic conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)₃]⁻), which can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[3][6][7] For highly electron-deficient systems, an alternative pathway involving the formation of a transient aryl anion may also be at play.[3][8]
Caption: Base-catalyzed protodeboronation pathway.
Q2: How can I adjust my Suzuki-Miyaura reaction conditions to suppress the protodeboronation of this sensitive substrate?
Answer: Optimizing your reaction conditions is the first line of defense against protodeboronation. The goal is to accelerate the desired cross-coupling pathway so that it significantly outpaces the decomposition of the boronic acid.[1] Consider the following adjustments, summarized in the table below.
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Modification | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH, Ba(OH)₂) | Milder, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, KF)[7][9] | Strong bases in the presence of water accelerate the formation of the boronate and subsequent protonolysis.[3][6] Milder, less nucleophilic bases minimize this decomposition pathway. |
| Solvent | Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF)[10][11][12] | Water is the primary proton source for protodeboronation.[1] Eliminating water by using anhydrous conditions is a highly effective strategy.[9][10] |
| Temperature | High temperatures (e.g., >100 °C) | Lower temperatures (e.g., Room Temp to 80 °C) | Protodeboronation is kinetically driven and its rate increases with temperature.[9][13] Using a highly active catalyst system can enable lower reaction temperatures. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | High-activity pre-catalysts with bulky, electron-rich ligands (e.g., Buchwald G3/G4 precatalysts with SPhos, XPhos)[7][10][14] | A more active catalyst increases the rate of the productive cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][14] |
| Reaction Time | Prolonged heating | As short as possible; monitor carefully | Minimizing reaction time reduces the duration for which the sensitive boronic acid is exposed to destabilizing conditions. |
Q3: I've optimized my conditions but still observe protodeboronation. Are there more robust alternatives to using the free boronic acid?
Answer: Absolutely. When reaction optimization is insufficient, the most effective strategy is to use a more stable derivative of the boronic acid.[10][15] These derivatives, often called "masked" reagents, protect the boron center from premature decomposition and release the active boronic acid species slowly under the reaction conditions.[1][14]
1. Boronic Pinacol Esters (Ar-BPin): This is the most common and highly effective strategy. Pinacol esters are significantly more stable than their corresponding boronic acids.[9][12] The bulky pinacol group sterically shields the boron atom, and the ester is less susceptible to hydrolysis.[16] You can either purchase the pinacol ester of this compound or synthesize it from the boronic acid.
2. N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline, and air-stable solids.[9] They are known for their "slow-release" mechanism, which maintains a very low concentration of the free boronic acid in the reaction mixture, thus minimizing the opportunity for protodeboronation.[1][14] This is an excellent choice for particularly challenging couplings.
Caption: Protective derivatives for boronic acids.
Frequently Asked Questions (FAQ)
-
Why is this compound so prone to protodeboronation? The combination of three electron-withdrawing halogens makes the aromatic ring electron-deficient. This electronic effect, coupled with the steric hindrance from the two ortho-substituents (the 6-bromo and 2-chloro groups), significantly destabilizes the carbon-boron bond, making it highly susceptible to cleavage under basic conditions.[3][4][5]
-
Is it ever beneficial to add water to my reaction? While anhydrous conditions are generally recommended to prevent protodeboronation, some Suzuki-Miyaura catalytic cycles benefit from a small amount of water to facilitate the dissolution of the inorganic base and the formation of the active boronate species.[12] If you must use water, it should be rigorously degassed and used sparingly (e.g., a 10:1 ratio of organic solvent to water).[12] However, for this specific substrate, starting with completely anhydrous conditions is the safest approach.[11][17]
-
How should I store this compound to maintain its integrity? Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glove box). Avoid exposure to moisture and atmospheric oxygen to prevent both protodeboronation and potential oxidative degradation over time.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Using Anhydrous Conditions
This protocol provides a robust starting point for coupling this compound while minimizing protodeboronation.
Materials:
-
Aryl Halide/Triflate (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-G3, 1-3 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 2-MeTHF
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide, this compound, palladium pre-catalyst, and anhydrous K₃PO₄.
-
Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe or cannula.
-
Place the sealed flask in a preheated oil bath set to a moderate temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously. Note that the mixture will likely be a heterogeneous suspension.
-
Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting reagent. Aim for the shortest reaction time possible.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Converting the boronic acid to its pinacol ester derivative is a highly recommended strategy for improving stability and reaction outcomes.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Solvent: Anhydrous Toluene or THF
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be generated from the esterification and will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, it can be further purified by recrystallization or column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance with 6-Bromo-2,3-dichlorophenylboronic acid
Welcome to the technical support center for 6-Bromo-2,3-dichlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with this sterically hindered reagent in cross-coupling reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions.[1] However, the bulky chlorine atoms ortho to the boronic acid group, and the adjacent bromine atom, present a significant steric impediment. This steric hindrance can dramatically decrease reaction rates and yields by hindering the crucial transmetalation step in the catalytic cycle.[2][3] This guide will provide you with the strategies and technical insights to effectively manage these steric challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound so sluggish or failing to go to completion?
A1: Low reactivity is a common issue with sterically hindered boronic acids. The primary reason is the difficulty in the transmetalation step of the catalytic cycle. The bulky ortho-chloro substituents on the phenylboronic acid impede its approach and coordination to the palladium center. To overcome this, a systematic optimization of your reaction conditions is crucial. This includes the careful selection of a suitable catalyst system (palladium precursor and ligand), a strong, non-nucleophilic base, and an appropriate solvent.[4][5] Increasing the reaction temperature can also provide the necessary activation energy to overcome the steric barrier.[6]
Q2: What are the common side reactions I should be aware of when using this compound?
A2: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-2,3-dichlorobenzene. This side reaction is often promoted by high temperatures and the presence of water with a strong base.[4] Using anhydrous conditions and carefully selecting the base can mitigate this issue.
-
Homocoupling (Glaser coupling): This is the self-coupling of the boronic acid to form a symmetrical biaryl. This can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen and by the slow addition of the boronic acid.[3]
Q3: How do I choose the right ligand for a coupling reaction with this hindered boronic acid?
A3: Ligand selection is paramount for successful coupling with sterically demanding substrates.[2][6] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] You should opt for bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[3][4][7] These ligands promote the formation of a coordinatively unsaturated, reactive palladium species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step.[8]
Q4: What is the best base to use for this reaction?
A4: The choice of base is critical and often interdependent with the solvent.[6] For sterically hindered Suzuki-Miyaura couplings, stronger bases are generally more effective.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate the formation of the reactive boronate species without being overly nucleophilic.[3][4][9] The base should be finely powdered to ensure maximum surface area and reactivity.[4]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[10] This is to prevent degradation, particularly protodeboronation, which can be accelerated by moisture and air.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Catalyst System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[3][4] | These ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, which can be slow with hindered substrates.[8] |
| Insufficient Base Strength | Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3][4] | A stronger base is required to form the more nucleophilic boronate anion, which facilitates the transmetalation step with the sterically encumbered boronic acid.[9][11] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier for the transmetalation to occur.[6] |
| Catalyst Deactivation | Ensure rigorous degassing of the solvent and reaction vessel. Use a stable pre-catalyst. | The active Pd(0) species is sensitive to oxygen and can be deactivated.[3] |
Problem 2: Significant Byproduct Formation (Protodeboronation)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Dry the base in an oven before use. | Water can act as a proton source, leading to the cleavage of the C-B bond, especially under basic conditions. |
| Harsh Basic Conditions | Use a milder base like potassium fluoride (KF) or consider a base-free protocol if applicable.[4] | Milder bases can reduce the rate of protodeboronation while still being effective for the coupling reaction. |
| Prolonged High Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Extended reaction times at elevated temperatures increase the likelihood of protodeboronation.[4] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Residual Palladium Catalyst | After the aqueous workup, filter the organic layer through a pad of celite or silica gel. | This helps to remove finely dispersed palladium particles that may not be removed by extraction alone. |
| Co-eluting Impurities | Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. | Fine-tuning the polarity of the eluent can improve the separation of the desired product from closely eluting impurities.[12] |
| Boronic Acid Impurities | During the aqueous workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid. | Boronic acids are acidic and will be extracted into the aqueous basic layer as the corresponding boronate salt.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrate.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors to the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that facilitate coupling of hindered substrates.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that promote boronate formation.[4][9] |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Aprotic polar solvents are generally effective. A small amount of water can sometimes be beneficial.[6] |
| Temperature | 100-120 °C | Higher temperatures are often required to overcome the steric barrier.[6] |
Visualizations
Caption: Suzuki-Miyaura cycle with steric hindrance.
Caption: Troubleshooting workflow for low yield.
References
- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [amp.chemicalbook.com]
- 11. wwjmrd.com [wwjmrd.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling with 6-Bromo-2,3-dichlorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 6-Bromo-2,3-dichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid presents unique challenges due to a combination of significant steric hindrance from its ortho-substituents and electronic deactivation from the chlorine atoms. These factors can suppress the desired catalytic cycle and promote competing side reactions, leading to low yields and complex product mixtures.
This guide is structured to help you diagnose and resolve these common issues through a series of troubleshooting questions, in-depth mechanistic explanations, and optimized protocols.
Section 1: Troubleshooting Common Side Reactions (Q&A)
This section is designed to help you quickly identify the potential side reaction based on your experimental observations.
Q1: My yield is disappointingly low, but TLC/LC-MS analysis shows my aryl halide starting material is fully consumed. What are the most likely issues?
If your aryl halide is consumed but the desired product yield is low, it strongly suggests your boronic acid is being consumed by non-productive pathways. The two most common culprits are protodeborylation and boronic acid homocoupling . You are likely forming 1-bromo-2,3-dichlorobenzene (from protodeborylation) and/or a symmetrical biaryl derived from two molecules of the boronic acid.
Q2: I've isolated a significant byproduct with a mass corresponding to 1-bromo-2,3-dichlorobenzene. What is this and how did it form?
This byproduct is the result of protodeborylation (also called protodeboronation). It is a reaction where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[1][2] This is one of the most significant undesired side reactions in Suzuki coupling.
Causality: Electron-deficient arylboronic acids, like the one you are using, are particularly susceptible to this process. The reaction can be catalyzed by either acid or, more commonly under Suzuki conditions, base.[1][3] High temperatures, the presence of water (which can act as a proton source), and strong bases can accelerate this decomposition pathway, consuming your nucleophile before it can participate in the desired cross-coupling.[2]
Q3: My mass spectrometry results show a significant peak for a symmetrical quaterphenyl byproduct. How can I prevent this boronic acid homocoupling?
This observation points to the homocoupling of this compound. This side reaction can occur through two primary mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[4][5] This pathway is often the main contributor.
-
Palladium(II)-Mediated Homocoupling: Even without oxygen, if Pd(II) species are present or formed, they can engage in a stoichiometric reaction with the boronic acid to generate the homodimer.[5]
Prevention: The most effective strategy is the rigorous exclusion of oxygen from your reaction mixture.[4][5][6]
Q4: The reaction is sluggish, never reaches completion, and I see a fine black precipitate forming. What is happening?
The formation of a black precipitate is a classic sign of catalyst deactivation , where the active, soluble Pd(0) species agglomerates into inactive palladium black. This can be caused by:
-
High Temperatures: Can promote catalyst decomposition.
-
Ligand Degradation: Phosphine ligands, especially if not sufficiently bulky, can dissociate from the palladium center, leaving it exposed to aggregation. They are also susceptible to oxidation if the inert atmosphere is not maintained.[7]
-
Inefficient Reductive Elimination: For sterically hindered substrates, the final reductive elimination step to release the product can be slow. If this step is the bottleneck, the palladium complex may have a longer lifetime in the reaction, increasing its chance of decomposition.
Section 2: In-Depth Mitigation Strategies & Protocols
Strategy 1: Combating Protodeborylation
Given that this compound is electron-deficient, minimizing protodeborylation is critical.
Mechanistic Insight: The base used in the Suzuki reaction activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). However, this same species can be susceptible to protonolysis by water or other protic sources in the reaction mixture.[2][3]
Mitigation Protocol:
-
Choice of Base: Avoid strong bases like NaOH or NaOEt if possible. Use milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These bases are effective in activating the boronic acid but are less likely to promote protodeborylation.[7]
-
Solvent System: While many Suzuki reactions use aqueous/organic mixtures, for a sensitive substrate like this, consider using anhydrous solvents (e.g., dry dioxane, toluene, or THF) with a base like K₃PO₄. If a co-solvent is needed for solubility, ensure it is rigorously degassed.
-
Use of Boronate Esters: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate. These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1][7]
-
Temperature and Time: Monitor the reaction closely and stop it as soon as the aryl halide is consumed. Avoid unnecessarily long reaction times or excessively high temperatures.
Strategy 2: Preventing Homocoupling through Rigorous Deoxygenation
Homocoupling is almost always a sign of inadequate inert atmosphere technique.
Experimental Protocol: Freeze-Pump-Thaw Degassing This technique is superior to simple gas sparging for removing dissolved oxygen.
-
Setup: Place your reaction flask containing the solvent, base, and coupling partners (but NOT the catalyst or ligand yet) on a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thaw: Close the flask to the vacuum line and backfill with an inert gas (Argon or Nitrogen). Remove the liquid nitrogen bath and allow the contents to thaw completely. Trapped gases will bubble out of the solution.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure a truly oxygen-free environment.
-
Catalyst Addition: After the final cycle, add the catalyst and ligand under a positive pressure of inert gas before heating the reaction.
Strategy 3: Optimizing the Catalyst System for Steric Hindrance
Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically crowded substrates. The key is to use a combination of a palladium source and a specialized, bulky ligand that can facilitate the challenging oxidative addition and reductive elimination steps.[8][9]
Recommended Catalyst Systems:
-
Bulky Biaryl Phosphine Ligands (Buchwald Ligands): These are often the first choice for challenging couplings. Ligands like SPhos, XPhos, or RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active and sterically accommodating catalysts.[10][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes. They are excellent for coupling with less reactive partners and sterically hindered substrates.[8][12]
Data Presentation: Ligand Selection Guide for Hindered Couplings
| Ligand Type | Example Ligands | Ideal For | Key Advantage |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Tetra-ortho-substituted biaryls, sterically demanding partners | Promotes difficult oxidative addition and reductive elimination steps.[9][13] |
| N-Heterocyclic Carbenes | IPr, IMes | Aryl chlorides, sterically hindered substrates, high stability | Forms robust catalysts that resist decomposition at high temperatures.[8][12] |
Section 3: Visualized Pathways and Workflows
Catalytic Cycles: Desired vs. Side Reactions
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the primary off-cycle pathways that consume the boronic acid or deactivate the catalyst.
Caption: The desired Suzuki cycle versus competing side reactions.
Troubleshooting Workflow
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A systematic workflow for troubleshooting common issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the single most important change I can make to improve my reaction? A: For a sterically hindered substrate like this, switching to a modern, bulky phosphine ligand (like SPhos or XPhos) or an NHC-based catalyst system will likely have the most dramatic positive impact. These specialized ligands are designed to overcome the steric barriers that inhibit standard catalysts.[8][9]
-
Q: My lab only has Pd(PPh₃)₄. Can I still make this reaction work? A: While challenging, you might achieve partial success by meticulously controlling other parameters. Ensure absolute exclusion of oxygen, use a mild base like K₃PO₄, and keep the temperature as low as possible while still enabling turnover. However, yields will likely remain modest, and a more appropriate catalyst system is strongly recommended for efficiency and reproducibility.
-
Q: How can I be sure my reagents are pure and my atmosphere is inert? A: Boronic acids can degrade on the shelf; use material from a freshly opened bottle or repurify if necessary. Phosphine ligands are prone to oxidation (forming phosphine oxides), which can inhibit catalysis; store them in a glovebox or desiccator under an inert atmosphere.[10] An inert atmosphere is best achieved with a Schlenk line and multiple freeze-pump-thaw cycles, especially for sensitive reactions.[4]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Water on 6-Bromo-2,3-dichlorophenylboronic Acid Suzuki Coupling
This guide serves as a crucial resource for researchers, scientists, and drug development professionals employing 6-Bromo-2,3-dichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will dissect a frequently underestimated yet critical parameter: water. Its presence, whether intentional or incidental, can be the determining factor between a high-yielding success and a complex mixture. This document provides a deep dive into the mechanistic implications of water, offering field-tested troubleshooting advice and robust protocols to ensure reproducible and optimal results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving very low yields or failing completely. What's the likely cause?
A1: When confronting low yields with this substrate, the primary suspect is often protodeboronation .[1][2] This is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved by a proton source (like water), replacing it with a carbon-hydrogen bond.[1][3] The result is the formation of 1-bromo-2,3-dichlorobenzene, which is inert to the coupling reaction, thereby consuming your starting material and halting product formation. This reaction is often accelerated in aqueous media, especially under basic conditions and at elevated temperatures.[4][5]
Q2: I'm observing a significant amount of homocoupled biaryl product derived from my coupling partner. How does water influence this?
A2: While less common than protodeboronation, the formation of homocoupling byproducts can be influenced by the overall reaction environment. Water can affect the coordination sphere and stability of the palladium catalyst. In some instances, these changes can alter the delicate balance of the catalytic cycle, potentially favoring pathways that lead to unwanted side reactions like homocoupling.
Q3: My reaction starts well but seems to stop before all the starting material is consumed. Could water be involved?
A3: Yes, this phenomenon, known as catalyst deactivation, can be linked to water. The active form of the catalyst, Pd(0), is susceptible to oxidation to inactive Pd(II) species or formation of palladium black. While rigorous oxygen exclusion is paramount, water can sometimes facilitate these deactivation pathways, especially in the presence of certain bases or impurities.
Q4: Is it true that water can sometimes be beneficial for a Suzuki reaction?
A4: Absolutely. This is a crucial point of optimization. A controlled amount of water can be highly advantageous. Many inorganic bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), have poor solubility in common organic solvents like toluene or dioxane.[6][7] Water acts as a co-solvent, dissolving the base and making it available to participate in the catalytic cycle.[8] Furthermore, the presence of hydroxide ions (from the base and water) is widely believed to be essential for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic anionic boronate species, [Ar-B(OH)₃]⁻, which dramatically accelerates the key transmetalation step.[6][9][10] The goal is not to eliminate water entirely, but to control its concentration precisely.
Troubleshooting Guide: Mastering the Water Variable
Visualizing Water's Dual Role in the Suzuki Catalytic Cycle
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key steps where water can exert both positive and negative effects.
Caption: The dual role of water in the Suzuki-Miyaura coupling cycle.
Problem-Solving Matrix
| Observed Problem | Potential Cause Related to Water | Diagnostic Action | Recommended Solution |
| Low or No Conversion | Protodeboronation: Your boronic acid is being destroyed faster than it can couple. | Analyze a crude reaction aliquot by LC-MS. Look for a mass corresponding to 1-bromo-2,3-dichlorobenzene. | Switch to Protocol 1: Anhydrous Conditions . Use rigorously dried solvents and consider a non-hydroxide base like potassium fluoride (KF) or potassium phosphate (K₃PO₄). |
| Reaction Stalls | Catalyst Deactivation: The Pd(0) catalyst is oxidizing or precipitating. | Observe the reaction mixture. The formation of black precipitate (palladium black) is a key indicator. | Ensure all solvents, including any water used, are thoroughly degassed. Use robust phosphine ligands that protect the palladium center. |
| Inconsistent Results | Variable Water Content: Uncontrolled amounts of atmospheric moisture or water in reagents are altering reaction kinetics. | Quantify water content in solvents using Karl Fischer titration. | Standardize your procedure. Use fresh, anhydrous grade solvents. If water is required, add a precise, measured amount as part of a defined solvent system (e.g., Toluene:H₂O 9:1). |
| Poor Base Solubility | Insufficient Water: The inorganic base is not dissolving, preventing it from participating in the reaction. | Visually inspect the reaction. If the base remains a solid precipitate with minimal interaction, solubility is an issue. | Switch to Protocol 2: Controlled Aqueous Conditions . Use a solvent system like Dioxane/Water or Toluene/Ethanol/Water to improve solubility. |
Experimental Protocols
Protocol 1: Rigorously Anhydrous Suzuki Coupling
Recommended for substrates highly prone to protodeboronation.
-
Glassware Preparation: Oven-dry all glassware at 120°C overnight and cool under a stream of dry argon or in a desiccator.
-
Reagent Assembly (Inert Atmosphere): Inside a glovebox or using Schlenk line techniques, charge a flask with this compound (1.0 equiv.), the aryl halide partner (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add freshly distilled, anhydrous toluene via a dry syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the mixture to 90-100°C under a positive pressure of argon. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify via column chromatography.
Protocol 2: Controlled Aqueous Suzuki Coupling
Recommended to improve base solubility and reaction rate.
-
Solvent Preparation: Prepare a solvent mixture (e.g., 9:1 Dioxane:Water by volume). Degas this mixture thoroughly by sparging with argon for at least 30 minutes.
-
Reagent Assembly: In a standard flask, combine this compound (1.0 equiv.), the aryl halide partner (1.1 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add the prepared and degassed 9:1 Dioxane:Water solvent mixture.
-
Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Follow the same work-up and purification procedure outlined in Protocol 1.
Visualizing the Experimental Decision Workflow
Caption: Decision workflow for selecting the appropriate Suzuki coupling protocol.
Quantitative Impact Summary
| Condition | Water Content | Expected Yield | Risk of Protodeboronation | Key Advantage |
| Anhydrous | < 50 ppm | Moderate to Good | Very Low | Minimizes side reactions. |
| Controlled Aqueous | 5-10% v/v | Good to Excellent | Moderate | Excellent base solubility and kinetics. |
| Uncontrolled/Wet | > 20% v/v | Poor to None | Very High | None; condition to be avoided. |
By carefully considering and controlling the amount of water in your Suzuki-Miyaura coupling reactions, you can overcome common hurdles and develop a highly efficient and reproducible synthesis.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
improving reaction kinetics for 6-Bromo-2,3-dichlorophenylboronic acid
Technical Support Center: 6-Bromo-2,3-dichlorophenylboronic acid
A Guide to Improving Reaction Kinetics and Overcoming Synthetic Challenges
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play when working with this challenging substrate. This compound is a valuable building block, but its inherent steric hindrance and electron-deficient nature can significantly impede standard cross-coupling reactions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the lab, helping you optimize your reaction kinetics and achieve higher yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems researchers face. Each answer explains the underlying cause and provides a systematic approach to resolving the issue.
Q1: My Suzuki-Miyaura reaction has stalled, yielding little to no product. Where should I begin troubleshooting?
This is the most common issue when working with sterically hindered and electronically deactivated substrates. The root cause often lies in one of three key steps of the catalytic cycle: slow oxidative addition, difficult transmetalation, or sluggish reductive elimination.[1][2] The combination of ortho-substituents (chlorine and bromine) on the boronic acid creates a sterically demanding environment around the palladium center.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Solutions:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with this substrate due to the steric bulk.[1] The triphenylphosphine ligands are not sufficiently electron-rich or bulky to promote the challenging reductive elimination step.
-
Expert Recommendation: Switch to a modern catalyst system employing bulky, electron-rich biarylphosphine ligands (Buchwald ligands). Ligands like XPhos, SPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[3][4] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures efficient and reliable generation of the active Pd(0) species.[1][4]
-
-
Strengthen Your Base: The transmetalation step, where the aryl group is transferred from boron to palladium, is base-mediated and highly sensitive to steric hindrance.[5][6] A weak or moderately strong base (e.g., Na₂CO₃) may not be sufficient to form the reactive borate species needed for efficient transfer.
-
Optimize Solvent and Temperature: The choice of solvent impacts catalyst solubility and reaction temperature.
-
Expert Recommendation: Use polar aprotic solvents with high boiling points, such as 1,4-dioxane, toluene, or DMF.[2] These solvents can effectively dissolve the catalyst, base, and organic reagents. Given the substrate's low reactivity, running the reaction at elevated temperatures (e.g., 80–110 °C) is often necessary to overcome the activation energy barrier.[4]
-
Q2: I'm seeing a major byproduct that corresponds to the protodeboronation of my starting material. How can I minimize this?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly with electron-deficient arylboronic acids.[7][8] This process is often mediated by water and the base used in the reaction.
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, this can accelerate protodeboronation.[3] Switching to a rigorously anhydrous solvent and a non-hydroxide base can significantly suppress this side reaction.
-
Base Selection: The choice of base is critical. While strong bases are needed, hydroxide-containing bases in aqueous media are particularly prone to causing protodeboronation. Using K₃PO₄ or Cs₂CO₃ in an anhydrous solvent is a better strategy.[4]
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, the boronic acid can be converted to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate ester. These are generally more robust and can release the boronic acid slowly under the reaction conditions, keeping its effective concentration low.
Q3: My main side product is the homocoupling of this compound. What is the cause and how can it be prevented?
Homocoupling (the formation of a symmetrical biaryl from two boronic acid molecules) is typically caused by the presence of oxygen.[4] Oxygen can interfere with the palladium catalytic cycle, leading to oxidative coupling of the boronic acid.
Prevention Methods:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, the solvent and reaction mixture must be thoroughly degassed to remove dissolved oxygen. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective.
-
-
Maintain an Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) to prevent atmospheric oxygen from entering the flask.
-
Choice of Ligand: Some bulky, electron-rich ligands can suppress homocoupling by favoring the desired cross-coupling pathway over side reactions.[3]
Frequently Asked Questions (FAQs)
Q: What is the best "go-to" catalyst system for this boronic acid?
| Catalyst System | Ligand | Key Advantages |
| XPhos Pd G3 | XPhos | Excellent for sterically hindered substrates; high thermal stability.[1] |
| SPhos Pd G3 | SPhos | Highly active for a broad range of substrates, including electron-rich and -poor partners. |
| Pd₂(dba)₃ with RuPhos | RuPhos | Very effective for couplings involving heteroaryl halides or boronic acids. |
Q: How does the choice of base influence the reaction mechanism?
The base plays a crucial role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic borate anion [R-B(OH)₃]⁻. This "ate" complex is much more effective at transferring its organic group to the palladium center than the neutral boronic acid.[5] Stronger bases lead to a higher concentration of the active borate species, accelerating the transmetalation step, which is often rate-limiting for hindered substrates.[9]
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.
Q: Can you provide a reliable starting protocol for a coupling reaction?
Absolutely. This protocol is a robust starting point that incorporates best practices for challenging substrates. The coupling partner is assumed to be an aryl bromide.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Note: Using a slight excess of the coupling partner can help drive the reaction to completion.
-
-
Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M with respect to the boronic acid).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Trustworthiness Check: The solution should be handled under strictly anaerobic and anhydrous conditions until heating begins.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
dealing with homocoupling of 6-Bromo-2,3-dichlorophenylboronic acid
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Guide: Troubleshooting Homocoupling of 6-Bromo-2,3-dichlorophenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its complexity can lead to challenging side reactions.[1] A particularly persistent issue is the homocoupling of boronic acid reagents, especially with sterically hindered and electronically complex substrates like this compound. This guide is structured as a series of frequently asked questions to directly address the issues you may encounter, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is boronic acid homocoupling, and why is it a major problem with my this compound reaction?
A1: Boronic acid homocoupling is a common side reaction where two molecules of your boronic acid starting material couple to form a symmetrical biaryl.[2][3] In your case, this results in the formation of 2,2'-Bis(6-Bromo-2,3-dichlorophenyl). This side reaction is highly problematic for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the yield of your desired cross-coupled product.[2]
-
Complicated Purification: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making separation by column chromatography difficult and laborious.
-
Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to other side reactions like dehalogenation of your coupling partner.[4]
The structure of this compound, with chloro- and bromo- substituents flanking the boronic acid group, presents significant steric hindrance. This bulkiness can slow down the crucial transmetalation step in the catalytic cycle, providing a larger kinetic window for competing side reactions like homocoupling to occur.
Q2: My reaction mixture turned black and produced mostly the homocoupled byproduct. What are the primary causes?
A2: This is a classic symptom of two interrelated issues: catalyst decomposition and oxygen contamination. The primary causes of boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: This is the most prevalent cause.[5] Dissolved oxygen in your solvent or reaction atmosphere can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then enter a catalytic cycle that preferentially consumes two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2] The blackening of the reaction is often due to the precipitation of palladium black, a sign of catalyst decomposition which is exacerbated by oxygen.[6]
-
Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) state.[1] One pathway for this reduction is the stoichiometric reaction with two molecules of the boronic acid, producing one equivalent of the homocoupled byproduct.[1][2][7] This is often a problem at the very beginning of the reaction before the primary catalytic cycle is established.
Q3: How can I effectively remove dissolved oxygen to prevent homocoupling?
A3: Rigorous deoxygenation is the single most critical step to suppress homocoupling.[6] Standard purging with an inert gas line for a few minutes is often insufficient.
-
Inert Gas Sparging (Subsurface Purge): Bubbling an inert gas (argon or nitrogen) directly through the reaction solvent for an extended period (20-30 minutes) is highly effective.[3] Ensure the needle or tube is below the liquid surface for maximum efficiency.[3][6]
-
Freeze-Pump-Thaw Cycles: For the most rigorous oxygen removal, especially in sensitive or small-scale reactions, the freeze-pump-thaw method is superior.[3][4] This involves freezing the solvent (e.g., in liquid nitrogen), applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three times is standard practice.
Q4: Which catalyst and ligand combination is best for a sterically hindered substrate like this?
A4: Your choice of ligand is paramount. For sterically demanding couplings, generic ligands like triphenylphosphine (PPh₃) are often ineffective.[8] You need bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices.[9] Their large steric bulk promotes the final, product-forming reductive elimination step, accelerating the main catalytic cycle and outcompeting side reactions.[1] Their electron-rich nature also promotes the initial oxidative addition step, which is beneficial for coupling with aryl chlorides or other less reactive partners.[1]
-
Catalyst Source: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that can lead to homocoupling.[10] However, modern pre-catalysts that incorporate the bulky ligands (e.g., SPhos G3 Palladacycle) are often more stable and efficient at generating the active LPd(0) species.
Q5: How does my choice of base and solvent affect the reaction outcome?
A5: The base and solvent system is crucial for both activating the boronic acid and maintaining catalyst stability.
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[11][12]
-
Avoid: Strong hydroxide bases (like NaOH or KOH) can sometimes promote protodeboronation (replacement of the -B(OH)₂ group with -H), another common side reaction.
-
Recommended: A moderately strong base like potassium phosphate (K₃PO₄) is often ideal.[4] Carbonates such as K₂CO₃ or Cs₂CO₃ are also effective.[10][13]
-
-
Solvent System:
-
Anhydrous Conditions: Ensure your solvents are anhydrous. While a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate species, excess water can lead to protodeboronation.[4][14]
-
Common Solvents: Aprotic solvents like dioxane, THF, or toluene are standard.[1] Often, a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) provides excellent results, but it is critical that both phases are thoroughly degassed together.[4]
-
Troubleshooting Workflow & Data Summary
The following flowchart provides a logical sequence for diagnosing and resolving issues with homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling.
Table 1: Summary of Conditions and Their Impact on Homocoupling
| Parameter | Condition Prone to Homocoupling | Optimized Condition | Rationale for Optimization |
| Degassing | 5 min N₂ purge | Freeze-Pump-Thaw (3 cycles) or >20 min subsurface Ar sparge | Rigorous oxygen exclusion is the most critical factor to prevent Pd(0) oxidation, a primary cause of homocoupling.[3][6] |
| Ligand | PPh₃ or no ligand | SPhos or XPhos (L:Pd ratio of 2.2:1) | Bulky, electron-rich ligands accelerate the desired catalytic cycle, kinetically outcompeting the homocoupling pathway.[1][9] |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ or a G3/G4 Palladacycle Precatalyst | A Pd(0) source avoids the initial reduction step that can consume boronic acid to form the homocoupled byproduct.[10] |
| Base | NaOH, KOH | K₃PO₄, Cs₂CO₃ | A moderately strong, non-hydroxide base effectively forms the boronate "ate" complex without promoting protodeboronation.[4] |
| Additives | None | Potassium Formate (optional, ~3 equiv.) | Mild reducing agents can help maintain the palladium in its active Pd(0) state, further suppressing oxygen-mediated side reactions.[6] |
Optimized Experimental Protocol
This protocol is designed to minimize homocoupling for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Pd₂(dba)₃ (0.01 equiv., 1 mol%)
-
SPhos (0.022 equiv., 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous Toluene and Water (e.g., 10:1 ratio)
-
Schlenk flask or microwave vial with stir bar
-
Inert gas (Argon or Nitrogen) manifold, Schlenk line
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous toluene and water (e.g., 10:1 v/v, to achieve ~0.1 M concentration of the limiting reagent) via syringe.
-
Rigorous Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture. Alternatively, sparge the mixture with a subsurface stream of argon for at least 20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting aryl bromide and the appearance of the higher Rf product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Visualization
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing oxygen-induced homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. quora.com [quora.com]
Technical Support Center: The Effect of Temperature on 6-Bromo-2,3-dichlorophenylboronic Acid Reaction Efficiency
Welcome to the technical support hub for optimizing reactions involving 6-Bromo-2,3-dichlorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the crucial role of temperature in achieving high reaction efficiency, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Thermal Dilemma in Cross-Coupling Reactions
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to form complex biaryl structures. However, the efficiency of these reactions is exquisitely sensitive to temperature. A delicate balance must be struck: sufficient heat is required to overcome the activation energy of the catalytic cycle, but excessive temperatures can lead to detrimental side reactions, such as protodeboronation, and catalyst degradation. This guide provides in-depth, experience-driven advice to navigate this thermal landscape and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalling at lower temperatures. Why is this happening and what is the recommended temperature range?
A: Sluggish reactions at lower temperatures (e.g., room temperature to ~60 °C) are often due to a high activation energy barrier for one or more steps in the catalytic cycle.[1][2] For Suzuki-Miyaura reactions, the rate-determining step can be the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step.[3][4] Increasing the temperature provides the necessary thermal energy to overcome these barriers.
Expert Insight: While there's no universal optimal temperature, a common starting point for Suzuki-Miyaura reactions involving aryl chlorides and bromides is in the range of 80-110 °C .[5][6][7] For particularly challenging couplings, temperatures up to 120 °C may be necessary. However, it is crucial to monitor the reaction for signs of decomposition at these higher temperatures.
Troubleshooting Steps:
-
Gradual Temperature Increase: If your reaction is slow, incrementally increase the temperature by 10-15 °C and monitor the progress by TLC or LC-MS.
-
Catalyst and Ligand Choice: For reactions that are still sluggish at elevated temperatures, consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can facilitate the oxidative addition and transmetalation steps, potentially allowing for lower reaction temperatures.[5][8][9]
-
Solvent Considerations: Ensure your solvent system is appropriate for the chosen temperature. Common choices include dioxane/water, toluene/water, or DMF.[10]
Q2: I'm observing significant protodeboronation of my this compound, leading to low yields of the desired product. Is high temperature the culprit?
A: Yes, elevated temperatures can significantly accelerate the rate of protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[5][11][12][13] This process is often catalyzed by residual acid or base in the reaction mixture and can compete with the desired cross-coupling pathway.[13][14]
Causality: At higher temperatures, the kinetic barrier for protodeboronation can be more easily overcome. This is particularly problematic with electron-deficient arylboronic acids or when the transmetalation step of the Suzuki-Miyaura coupling is slow, increasing the residence time of the boronic acid in the reaction mixture.[15]
Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | The most direct approach to reduce the rate of protodeboronation.[5] Find the minimum temperature at which the cross-coupling proceeds at a reasonable rate. |
| Use Milder Bases | Strong bases can promote protodeboronation.[5][14] Consider switching from strong bases like NaOH or KOH to milder alternatives like K₃PO₄, Cs₂CO₃, or KF.[5] |
| Anhydrous Conditions | For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[5] |
| Convert to a More Stable Derivative | Converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can increase its stability and resistance to protodeboronation.[5] |
Q3: Can running the reaction at a lower temperature for a longer time compensate for a sluggish reaction at higher temperatures?
A: While seemingly logical, this approach can sometimes be counterproductive. In some cases, prolonged reaction times at lower temperatures can actually favor the protodeboronation side reaction.[15]
Expert Experience: A common observation is that if the transmetalation step is inherently slow, allowing the boronic acid to remain in a basic, aqueous environment for an extended period at room temperature can lead to significant decomposition.[15] In such scenarios, a shorter reaction time at a higher temperature, where the rate of the desired coupling significantly outpaces the rate of protodeboronation, is more effective.[15]
Experimental Protocols
General Protocol for Optimizing Reaction Temperature in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the temperature for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the this compound, aryl halide, base, and stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction and Monitoring:
-
Heat the reaction mixture to a starting temperature of 80 °C .
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
If the reaction is slow after 2-3 hours, increase the temperature to 95 °C and continue monitoring.
-
If the reaction is still sluggish, increase the temperature to 110 °C .
-
Simultaneously, monitor for the appearance of the protodeboronated byproduct.
-
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The efficiency of each step in this cycle is influenced by temperature.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Low Yield: A Temperature-Centric Approach
This flowchart outlines a decision-making process for addressing low reaction yields, with a focus on temperature optimization.
Caption: Troubleshooting flowchart for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Biaryls Synthesized from 6-Bromo-2,3-dichlorophenylboronic Acid
In the landscape of modern drug discovery and materials science, biaryl scaffolds are of paramount importance. Their unique three-dimensional structures are central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. However, the synthesis and, critically, the structural elucidation of sterically hindered biaryls present significant challenges. The introduction of multiple substituents around the biaryl axis can induce axial chirality (atropisomerism) and create complex, often overlapping signals in nuclear magnetic resonance (NMR) spectra. This guide provides an in-depth, experience-driven approach to the NMR analysis of a challenging class of biaryls: those synthesized from 6-bromo-2,3-dichlorophenylboronic acid. We will explore not just the "how" but the "why" of the analytical choices, ensuring a robust and validated characterization.
The Synthetic Challenge: Accessing Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[1][2] When dealing with sterically demanding building blocks like this compound, the reaction conditions must be carefully optimized to overcome the steric hindrance around the reactive centers. The presence of two ortho-chloro substituents and an adjacent bromine atom creates a highly congested environment.
A representative synthesis involves the coupling of this compound with a suitable aryl halide, for instance, 4-bromoanisole, to yield 2-bromo-3,4-dichloro-4'-methoxy-1,1'-biphenyl.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition : Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq). The base is crucial for the activation of the boronic acid for transmetalation.[2]
-
Reaction Execution : Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst Selection : Pd(PPh₃)₄ is a robust catalyst for a wide range of Suzuki couplings. For particularly challenging, sterically hindered substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) might be necessary to promote the oxidative addition and reductive elimination steps.[3]
-
Base and Solvent System : The biphasic toluene/water system with Na₂CO₃ is effective for many Suzuki reactions. The aqueous phase is essential for dissolving the inorganic base, which then interacts with the boronic acid at the interface.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In-Depth NMR Analysis: A Case Study
Let's consider the structural elucidation of our synthesized product: 2-bromo-3,4-dichloro-4'-methoxy-1,1'-biphenyl . The numbering of the atoms is crucial for unambiguous assignment.
The primary challenge in analyzing this molecule is the dense substitution pattern, which leads to complex spin systems and potential for signal overlap. A multi-pronged NMR approach is not just recommended; it is essential for a validated structure.
¹H NMR Spectroscopy: The Initial Overview
The ¹H NMR spectrum provides the first electronic and structural snapshot. Due to restricted rotation around the C1-C1' bond caused by the ortho-substituents (Bromo and Chloro groups), the molecule may exhibit atropisomerism, potentially leading to a doubling of signals if the rotation is slow on the NMR timescale at room temperature.[4][5] For this guide, we will assume free rotation for simplicity of initial analysis, which would result in a single set of signals.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~ 7.50 - 7.60 | d | J(H5-H6) ≈ 8.5 | Deshielded by adjacent Cl and Br atoms. |
| H-6 | ~ 7.20 - 7.30 | d | J(H6-H5) ≈ 8.5 | Ortho to a Cl atom. |
| H-2', H-6' | ~ 7.10 - 7.20 | d | J(H2'-H3') ≈ 8.8 | Ortho to the other aromatic ring. |
| H-3', H-5' | ~ 6.90 - 7.00 | d | J(H3'-H2') ≈ 8.8 | Ortho to the electron-donating methoxy group. |
| OCH₃ | ~ 3.80 - 3.90 | s | - | Typical chemical shift for an aryl methoxy group. |
Self-Validation Check: The integration of the signals should correspond to a 1:1:2:2:3 proton ratio. The coupling constants for the AA'BB' system of the 4-methoxyphenyl ring should be consistent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum, often acquired as a proton-decoupled spectrum, reveals the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~ 140 - 142 | Quaternary, attached to Br and another aryl ring. |
| C-2 | ~ 125 - 127 | Attached to Br. |
| C-3 | ~ 132 - 134 | Attached to Cl. |
| C-4 | ~ 130 - 132 | Attached to Cl. |
| C-5 | ~ 128 - 130 | Aromatic CH. |
| C-6 | ~ 126 - 128 | Aromatic CH. |
| C-1' | ~ 130 - 132 | Quaternary, attached to the other aryl ring. |
| C-2', C-6' | ~ 130 - 132 | Aromatic CH. |
| C-3', C-5' | ~ 114 - 116 | Aromatic CH, shielded by the OCH₃ group. |
| C-4' | ~ 159 - 161 | Attached to the OCH₃ group. |
| OCH₃ | ~ 55 - 56 | Methoxy carbon. |
Expertise in Practice: The chemical shifts of C-1 through C-4 are heavily influenced by the halogen substituents and the steric compression from the biaryl linkage. DFT calculations can be a powerful tool to predict these shifts with higher accuracy and support assignments.[6]
2D NMR Spectroscopy: Unambiguous Assignments and Connectivity
For a molecule of this complexity, 1D NMR alone is insufficient. 2D NMR experiments are required to confirm the assignments definitively.
Caption: A logical workflow for the comprehensive NMR analysis of a complex biaryl.
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals which protons are spin-coupled to each other. We would expect to see a cross-peak between H-5 and H-6, and between H-2'/H-6' and H-3'/H-5', confirming the spin systems on each ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C-5, C-6, C-2'/6', C-3'/5', and the OCH₃ group).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons over two to three bonds. Key expected correlations that would validate the structure include:
-
H-6 to C-1, C-2, and C-4 : This confirms the position of H-6 relative to the heavily substituted part of the ring.
-
H-2'/H-6' to C-1 and C-4' : This is the crucial correlation that proves the connectivity between the two aromatic rings through the C1-C1' bond.
-
OCH₃ protons to C-4' : Confirms the position of the methoxy group.
-
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, irrespective of whether they are bonded. For sterically hindered biaryls, this is the definitive experiment for determining the preferred conformation or for identifying atropisomers. Key expected correlations:
-
H-6 to H-2'/H-6' : A strong NOE/ROE between these protons would indicate a twisted conformation where these protons are in close proximity. The intensity of this correlation can provide qualitative information about the dihedral angle between the rings.
-
Caption: A diagram illustrating the key through-space NOE/ROE correlation for conformational analysis. (Note: A placeholder for an actual molecular image is used here).
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary data:
-
Mass Spectrometry (MS) : Provides the exact mass and isotopic pattern, confirming the molecular formula. The presence of one bromine and two chlorine atoms will give a characteristic isotopic cluster.
-
X-ray Crystallography : If a suitable single crystal can be grown, this technique provides unambiguous proof of structure and conformation in the solid state, including the precise dihedral angle between the aromatic rings.
-
Infrared (IR) Spectroscopy : Confirms the presence of functional groups, such as C-O stretching for the methoxy group and C-Cl/C-Br vibrations.
Conclusion
The NMR analysis of biaryls synthesized from this compound is a challenging but manageable task that requires a systematic and multi-technique approach. The steric hindrance inherent in these molecules necessitates the full suite of 2D NMR experiments, particularly HMBC and NOESY/ROESY, to move beyond a simple spectral interpretation to a fully validated structural and conformational assignment. By understanding the causality behind the experimental choices and employing a self-validating workflow, researchers can confidently elucidate the structures of these complex and valuable molecules, paving the way for their application in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Mass Spectrometric Characterization of 6-Bromo-2,3-dichlorophenylboronic Acid and Its Reaction Products
Introduction
In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is not merely a procedural step but a cornerstone of success. 6-Bromo-2,3-dichlorophenylboronic acid is a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl compounds that are often the backbone of novel therapeutic agents.[1] Its intricate structure, featuring a combination of bromine and chlorine atoms, presents unique analytical challenges. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound and its derivatives. We will explore the causality behind experimental choices, compare MS with alternative analytical methods, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: A Molecule of Isotopic Complexity
The primary challenge in the mass spectrometric analysis of this compound lies in its halogen substitution. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively), leading to a characteristic M:M+2 doublet of approximately 1:1 intensity for any bromine-containing ion.[2][3][4] Chlorine also has two significant isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of about 3:1 (~75.8% and ~24.2%, respectively).[2][3][4] A molecule containing one bromine and two chlorine atoms, therefore, exhibits a complex, but highly predictable, isotopic pattern that serves as a definitive fingerprint for identification.
Furthermore, boronic acids have a propensity to undergo dehydration to form cyclic boroxine anhydrides, especially under vacuum or at elevated temperatures.[5][6] This can complicate spectral interpretation. The choice of analytical technique must, therefore, be carefully considered to ensure that the data generated is representative of the true sample composition.
Mass Spectrometry-Based Characterization: A Multi-Faceted Approach
Mass spectrometry offers a suite of tools that, when used in concert, provide a comprehensive characterization of this compound, from identity confirmation to trace-level quantification of impurities.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
High-resolution mass spectrometry, typically employing Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for confirming the elemental composition of the target compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), it is possible to distinguish between isobaric species and definitively confirm the molecular formula.[7]
Expertise in Action: Why ESI in Negative Ion Mode?
For boronic acids, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that minimizes in-source fragmentation.[8][9] We specifically select the negative ion mode for analysis. This is because the boronic acid moiety, B(OH)₂, can readily deprotonate to form a stable boronate anion, [M-H]⁻, or form adducts with anions present in the mobile phase. This leads to a strong and easily interpretable signal. Recent studies have demonstrated the high sensitivity of LC-MS/MS methods for boronic acids in negative ion mode, achieving detection limits in the pg/mL range.[10][11]
Table 1: HRMS Data for this compound ([M-H]⁻)
| Isotope Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) |
| C₆H₃¹⁰B⁷⁹Br³⁵Cl₂O₂⁻ | 266.8611 | 266.8605 | -2.25 | 100.00 |
| C₆H₃¹¹B⁷⁹Br³⁵Cl₂O₂⁻ | 267.8641 | 267.8634 | -2.61 | 25.10 |
| C₆H₃¹⁰B⁸¹Br³⁵Cl₂O₂⁻ | 268.8590 | 268.8583 | -2.60 | 97.80 |
| C₆H₃¹⁰B⁷⁹Br³⁵Cl³⁷ClO₂⁻ | 268.8581 | 268.8574 | -2.60 | 64.80 |
| ... (other isotopic combinations) | ... | ... | ... | ... |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps to elucidate its structure. In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of our target compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.
Causality in Fragmentation:
The fragmentation of halogenated aromatic compounds is well-documented.[12][13] Key fragmentation pathways for the [M-H]⁻ ion of this compound would involve the characteristic losses of the halogen atoms (Br or Cl) and potentially the boronic acid group or its components. The distinct isotopic patterns of the fragments confirm the presence and number of halogen atoms in each piece of the fragmented ion.
Experimental Protocol: LC-HRMS and MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 (v/v) methanol/water solution to create a 100 µg/mL stock. Further dilute to 1 µg/mL for analysis.[10]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation data, select the precursor ion at m/z 266.9 (and its isotopes) and apply a collision energy ramp (e.g., 10-40 eV).
-
Diagram: Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of the [M-H]⁻ ion.
Table 2: Key Expected Fragment Ions in Negative Ion MS/MS
| Fragment Description | Proposed Formula | Expected m/z (Monoisotopic) | Isotopic Signature |
| Loss of Bromine radical | [C₆H₃BCl₂O₂]⁻ | 187.9545 | Contains two Cl atoms (characteristic 9:6:1 pattern) |
| Loss of Chlorine radical | [C₆H₃BBrClO₂]⁻ | 231.9122 | Contains one Br and one Cl atom |
| Loss of Boronic acid radical | [C₆H₃BrCl₂]⁻ | 223.8720 | Contains one Br and two Cl atoms |
Comparison with Alternative Analytical Techniques
While mass spectrometry is exceptionally powerful, a comprehensive characterization strategy often involves orthogonal techniques. The choice of method depends on the analytical question being asked—be it identity, purity, or quantity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation.[14] For this compound, a suite of NMR experiments provides a complete picture:
-
¹H NMR: Reveals the number and connectivity of protons on the aromatic ring.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹¹B NMR: This is particularly diagnostic for boronic acids. The chemical shift of the boron atom provides information about its coordination state (trigonal planar vs. tetrahedral), which can be used to study interactions and the presence of boroxine impurities.[15][16][17][18]
Trustworthiness through Orthogonality: NMR provides absolute structural confirmation, which is complementary to the mass and connectivity information from MS. While MS can distinguish isomers based on fragmentation patterns, NMR often makes this distinction more straightforward.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse for purity assessment and quantification in many pharmaceutical labs.[19][20][21] Its robustness, reproducibility, and cost-effectiveness make it ideal for routine analysis, such as monitoring reaction progress or assessing the purity of the final product.
Limitations: HPLC-UV lacks the specificity of mass spectrometry. It cannot definitively identify unknown impurities without reference standards. Co-eluting impurities with no chromophore will be missed entirely.
Diagram: Integrated Analytical Workflow
Caption: A typical workflow integrating MS, NMR, and HPLC.
Table 3: Objective Comparison of Key Analytical Techniques
| Parameter | Mass Spectrometry (LC-MS) | NMR Spectroscopy | HPLC-UV |
| Primary Application | Identification, structural elucidation, trace quantification | Unambiguous structural elucidation, purity assessment | Purity determination, routine quantification |
| Sensitivity | Very High (pg-fg)[10][14] | Low (mg-µg)[14] | Moderate (ng-µg) |
| Specificity | High (HRMS provides elemental composition) | Very High (provides atomic connectivity) | Moderate (relies on chromatographic separation and UV absorbance) |
| Structural Information | Molecular weight and fragmentation patterns | Complete 3D structure and connectivity | None (retention time only)[14] |
| Impurity Analysis | Excellent for identifying and tentatively quantifying unknown impurities | Good for identifying and quantifying major impurities | Requires reference standards for impurity identification |
| Quantitative Accuracy | Good, but can be affected by matrix effects. Requires stable isotope-labeled standards. | Excellent (qNMR) | Excellent with proper calibration |
| Throughput | High[5] | Low | High |
Conclusion
The characterization of this compound requires a thoughtful, multi-technique approach. Mass spectrometry, particularly when coupled with liquid chromatography, serves as a central pillar in this strategy. High-resolution MS provides unequivocal confirmation of elemental composition through accurate mass measurements and the exploitation of the compound's unique halogen isotopic signature. Tandem MS offers deep structural insights through controlled fragmentation.
While NMR remains the ultimate authority for absolute structure determination and HPLC-UV is a robust tool for routine purity checks, mass spectrometry provides an unparalleled combination of sensitivity, specificity, and structural information. For the modern drug development professional, mastering the application of these MS techniques is essential for accelerating timelines, ensuring quality, and ultimately, driving successful outcomes.
References
- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. whitman.edu [whitman.edu]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
A Researcher's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids: The Case of 6-Bromo-2,3-dichlorophenylboronic Acid Isomers
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The reaction's utility is profoundly influenced by the nature of its coupling partners, especially the organoboron component. Substituted phenylboronic acids, such as 6-Bromo-2,3-dichlorophenylboronic acid, are invaluable building blocks for creating complex molecular architectures.[4] However, the successful application of these reagents hinges on a nuanced understanding of their reactivity, which is dictated by the electronic and steric profile of the substituents on the aromatic ring.
This guide provides an in-depth comparative analysis of the reactivity of this compound and its conceptual isomers. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind reactivity trends. We will explore the fundamental principles governing the Suzuki-Miyaura coupling, analyze how substituent positioning impacts reaction outcomes, and provide a robust experimental framework for researchers in the field.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity of any boronic acid, one must first grasp the mechanism of the reaction in which it participates. The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[1][5][6] The efficiency of each step in this cycle is sensitive to the electronic and steric nature of the substrates.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[3][7]
-
Transmetalation: This is the critical step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base (like K₃PO₄ or Cs₂CO₃) to form a more nucleophilic boronate species.[2][5] The electronic properties of the phenylboronic acid directly influence the rate of this step.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Key Factors Governing Phenylboronic Acid Reactivity
The structure of the phenylboronic acid is not a passive component; its substituents actively modulate the reaction rate and yield. This influence is primarily exerted through a combination of electronic and steric effects.[9][10]
Electronic Effects
The transmetalation step involves the transfer of an aryl group (as a nucleophile) from boron to the electrophilic palladium center. The electronic nature of the substituents on the phenyl ring alters the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron).
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They decrease the electron density on the aromatic ring and reduce the nucleophilicity of the ipso-carbon. This, in turn, can slow down the transmetalation step.[11]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) increase the electron density on the ring, enhancing the nucleophilicity of the ipso-carbon and often accelerating transmetalation.
Steric Effects
Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups. In the context of Suzuki coupling, steric effects are most pronounced when bulky substituents are located at the ortho positions (C2 and C6) relative to the boronic acid group.
-
Ortho Substitution: A large group in the ortho position can physically impede the approach of the bulky palladium complex to the boron center.[12][13] This steric clash significantly raises the activation energy for the transmetalation step, leading to dramatically slower reaction rates or, in some cases, preventing the reaction altogether.[11][14] This is often the dominant factor in determining the reactivity of substituted isomers.
Comparative Analysis of this compound Isomers
Let's analyze the title compound and two of its conceptual isomers to predict their relative reactivity in a typical Suzuki-Miyaura coupling. All three isomers possess one bromo and two chloro substituents, which are all moderately electron-withdrawing. Therefore, the primary differentiator in their reactivity will be the steric environment around the boronic acid group.
The Isomers:
-
Isomer A (The Title Compound): (6-Bromo-2,3-dichlorophenyl)boronic acid
-
Structure: The boronic acid is at C1. It has a bulky bromo group at the C6 position (ortho) and a chloro group at the C2 position (ortho).
-
-
Isomer B: (3-Bromo-4,5-dichlorophenyl)boronic acid
-
Structure: The boronic acid is at C1. The substituents are all at meta (C3, C5) and para (C4) positions. There are no ortho substituents.
-
-
Isomer C: (4-Bromo-2,5-dichlorophenyl)boronic acid
-
Structure: The boronic acid is at C1. It has one chloro group at the C2 position (ortho) and another at C5 (meta), with the bromo group at C4 (para).
-
Predicted Reactivity Trend: Isomer B > Isomer C >> Isomer A
This prediction is grounded in the principles of steric hindrance:
-
Isomer A ((6-Bromo-2,3-dichlorophenyl)boronic acid): This isomer is expected to be the least reactive . It is di-ortho-substituted with two bulky halogen atoms (Br at C6, Cl at C2). This severe steric congestion around the boronic acid moiety will create a formidable barrier to the approach of the palladium catalyst, drastically inhibiting the transmetalation step. Such hindered boronic acids often require more forcing conditions, specialized bulky phosphine ligands, or may fail to react entirely.[14][15]
-
Isomer C ((4-Bromo-2,5-dichlorophenyl)boronic acid): This isomer is predicted to have intermediate reactivity . It has only one ortho substituent (the chloro group at C2). While this will still slow the reaction compared to an unsubstituted analog, the steric hindrance is significantly less than in Isomer A. The reaction should proceed, albeit likely requiring slightly longer reaction times or higher temperatures than an unhindered boronic acid.[12]
-
Isomer B ((3-Bromo-4,5-dichlorophenyl)boronic acid): This isomer is expected to be the most reactive of the three. Lacking any ortho substituents, the boronic acid group is sterically accessible. The electronic deactivation from the three halogen substituents remains, but without the overwhelming steric blockade, the transmetalation step can proceed much more readily.
| Isomer | Structure | Key Feature | Predicted Relative Reactivity | Rationale |
| A: 6-Bromo-2,3-dichloro | B(OH)₂ at C1, Cl at C2, Cl at C3, Br at C6 | Di-ortho-substituted (Cl at C2, Br at C6) | Lowest | Severe steric hindrance from two ortho halogens dramatically impedes catalyst approach.[11][14] |
| B: 3-Bromo-4,5-dichloro | B(OH)₂ at C1, Br at C3, Cl at C4, Cl at C5 | No ortho-substitution | Highest | Sterically unhindered boronic acid group allows for efficient transmetalation. |
| C: 4-Bromo-2,5-dichloro | B(OH)₂ at C1, Cl at C2, Br at C4, Cl at C5 | Mono-ortho-substituted (Cl at C2) | Intermediate | Steric hindrance from one ortho halogen slows the reaction but is less severe than in Isomer A.[12] |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, such as Isomer B or C. Note that for the highly hindered Isomer A, significant optimization, including screening of various palladium catalysts, ligands, and bases, would likely be necessary.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Phenylboronic Acid Isomer (e.g., Isomer B) (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid isomer (1.2 mmol), and anhydrous potassium phosphate (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the catalyst pre-cursor, Palladium(II) Acetate (0.02 mmol), and the ligand, SPhos (0.04 mmol). Subsequently, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Degassing: Purge the resulting suspension by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction vigorously overnight (12-18 hours). The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a direct function of the interplay between electronic and steric effects. For halogenated isomers like those of this compound, steric hindrance is the paramount determinant of reactivity. Isomers with bulky substituents in the ortho positions relative to the boronic acid group exhibit significantly diminished reactivity due to the physical impediment to the crucial transmetalation step. A systematic, structure-based analysis allows researchers to predict reactivity trends, select appropriate starting materials, and anticipate the need for optimized reaction conditions. This predictive power is essential for the efficient design and execution of synthetic routes in drug discovery and materials science, enabling the rational construction of complex molecular targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Cross-Coupling Products of 6-Bromo-2,3-dichlorophenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural verification of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key analytical techniques for the structural validation of the biaryl products derived from Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex 6-bromo-2,3-dichlorophenylboronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in selecting the most effective validation strategy.
The Challenge: Unambiguous Structure Determination of Polysubstituted Biaryls
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2] However, the use of sterically demanding substrates like this compound introduces significant challenges, not only in achieving high reaction yields but also in the definitive structural elucidation of the products.[3][4][5] The presence of multiple halogen substituents can lead to complex spectral patterns and potential for isomeric byproducts, demanding a multi-faceted analytical approach for complete characterization.
This guide will focus on a comparative analysis of three primary techniques for structural validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the connectivity and through-space relationships of atoms.
-
Mass Spectrometry (MS): For confirming molecular weight and elemental composition.
-
Single-Crystal X-ray Crystallography: For the unequivocal determination of the three-dimensional atomic arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[6][7] For the cross-coupling products of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment.
Key NMR Experiments and Their Rationale
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of quaternary carbons and linking different fragments of the molecule.[8][9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the conformation and stereochemistry of the molecule.
Experimental Protocol: NMR Analysis
Sample Preparation [11][12][13][14]
-
Dissolution: Accurately weigh 5-10 mg of the purified cross-coupling product for ¹H NMR and 20-50 mg for ¹³C NMR and 2D experiments. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
1D Spectra: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum.
-
2D Spectra: Based on the information from the 1D spectra, set up and run the desired 2D experiments (HSQC, HMBC, and COSY are typically the most informative for initial structure confirmation).
Data Interpretation: A Hypothetical Example
For a hypothetical cross-coupling product of this compound with a generic aryl partner, the HMBC spectrum would be pivotal in confirming the connectivity across the newly formed C-C bond. Correlations between the protons on one aromatic ring and the carbons of the other would provide irrefutable evidence of the desired biaryl structure.
Caption: A streamlined workflow for NMR-based structure validation.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry provides a highly accurate determination of the molecular weight and elemental composition of a compound.[3][4][5] For halogenated compounds, the isotopic distribution pattern is a key diagnostic feature.
Key Mass Spectrometry Techniques and Their Rationale
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[15][16][17][18]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can provide further structural information.[16]
Experimental Protocol: ESI-MS Analysis
Sample Preparation [15]
-
Solution Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.
Data Acquisition [19]
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, generating charged droplets that desolvate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.
-
MS/MS (Optional): If further structural information is needed, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Interpretation: The Isotopic Signature
Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, the mass spectrum of the cross-coupling product will exhibit a characteristic isotopic pattern. This pattern serves as a powerful confirmation of the presence and number of halogen atoms in the molecule. The fragmentation pattern in an MS/MS experiment can reveal the loss of halogen atoms or other functional groups, further corroborating the proposed structure.[2][20][21][22][23]
Caption: The workflow for confirming molecular formula via mass spectrometry.
Single-Crystal X-ray Crystallography: The Gold Standard
For an unequivocal determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.[11][12][13][14][24]
The Power of Crystallography
While NMR and MS provide strong evidence for a proposed structure, X-ray crystallography offers a direct visualization of the atomic arrangement in the solid state. This is particularly valuable for complex molecules where subtle isomeric differences can be difficult to discern by other methods.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth [25][26][27][28]
-
Purification: The compound must be of high purity.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Crystallization Method: Several methods can be employed:
-
Slow Evaporation: A solution of the compound is left undisturbed to allow the solvent to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled.
-
Data Collection and Structure Solution [7][29][30][31]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined and refined to generate the final crystal structure.
Caption: The definitive path to absolute structure determination via X-ray crystallography.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Application to Topic |
| NMR Spectroscopy | Connectivity, stereochemistry, conformation in solution | Non-destructive, provides detailed structural information | Requires relatively large sample amounts, can be complex for highly symmetric or poorly soluble compounds | Essential for initial structure determination and confirmation of connectivity. |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, small sample requirement, isotopic pattern confirmation | Provides limited connectivity information, fragmentation can be complex | Crucial for confirming the molecular formula and the presence of halogens. |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain | The ultimate proof of structure, especially for resolving any ambiguities. |
Potential Byproducts and Side Reactions
In the Suzuki-Miyaura coupling of sterically hindered substrates, several side reactions can lead to the formation of byproducts that may complicate purification and analysis.[32][33][34][35] These include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom.
Careful analysis of NMR and MS data is crucial for the identification and quantification of these potential impurities.
Conclusion and Recommendations
A robust and reliable structural validation of the cross-coupling products of this compound necessitates a synergistic approach.
-
Initial Confirmation: Begin with NMR spectroscopy (¹H, ¹³C, HSQC, and HMBC) to establish the carbon framework and connectivity.
-
Formula Verification: Utilize high-resolution mass spectrometry to confirm the molecular weight and elemental composition, paying close attention to the characteristic isotopic pattern of the halogen atoms.
-
Definitive Proof: For novel compounds or when absolute certainty is required, single-crystal X-ray crystallography is the gold standard and should be pursued.
By employing this multi-technique strategy, researchers can be confident in the structural integrity of their synthesized molecules, a critical step in the journey from discovery to application.
References
- 1. rsc.org [rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. research.reading.ac.uk [research.reading.ac.uk]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for an electrospray ionization tandem mass spectral product ion library: development and application for identification of 240 pesticides in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 24. rigaku.com [rigaku.com]
- 25. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 26. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How To [chem.rochester.edu]
- 28. researchgate.net [researchgate.net]
- 29. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 30. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 31. fiveable.me [fiveable.me]
- 32. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 35. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
A Senior Application Scientist's Guide to Purity Assessment: HPLC and Alternatives for Biaryls Derived from 6-Bromo-2,3-dichlorophenylboronic acid
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthesized biaryl compounds is a cornerstone of robust chemical research and a prerequisite for advancing compounds through the development pipeline. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity determination of a representative biaryl, 2-(2,3-dichlorophenyl)-6-bromopyridine, synthesized via a Suzuki-Miyaura coupling reaction utilizing 6-Bromo-2,3-dichlorophenylboronic acid. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis based on realistic experimental data.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[1] However, like any chemical transformation, it is not without the potential for impurity generation. A thorough understanding of the reaction mechanism is crucial for anticipating potential side products. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl.[2]
The Target Analyte and Potential Impurities
For the purpose of this guide, we will focus on the purity analysis of 2-(2,3-dichlorophenyl)-6-bromopyridine , a hypothetical but representative biaryl synthesized from the Suzuki-Miyaura coupling of 2,6-dibromopyridine and this compound.
Reaction Scheme:
Beyond the desired product, a number of process-related impurities can arise, including:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[3]
-
Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom.[4]
-
Unreacted starting materials: Residual 2,6-dibromopyridine and this compound.
-
Catalyst-derived impurities: Residual palladium and ligands.
The ability to separate and quantify these impurities is paramount for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely employed technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] For non-volatile, polar to semi-polar compounds like our target biaryl, reversed-phase HPLC is the method of choice.
The Causality Behind the HPLC Method
The selection of HPLC parameters is a systematic process designed to achieve optimal separation of the main component from its potential impurities. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides a framework for the principles of chromatographic separation.[6][7][8][9][10]
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is a common starting point for reversed-phase chromatography. The nonpolar C18 chains interact with the hydrophobic regions of the analytes. The choice of a specific C18 column can be further refined based on particle size (smaller particles for higher efficiency), pore size, and end-capping (to minimize interactions with residual silanols).
-
Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is used to elute the compounds from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of acidic or basic functional groups.
-
Detection: Given the aromatic nature of the biaryl and its potential impurities, UV detection is a suitable and robust choice. The wavelength is typically set at or near the absorption maximum of the main compound to ensure high sensitivity.
Detailed Experimental Protocol: HPLC Purity Assessment
This protocol is a general guideline and should be optimized and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14][15]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the biaryl sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, a multi-faceted approach to purity assessment often provides a more complete picture. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer.
Applicability: For biaryl compounds, GC-MS is a viable option, particularly for identifying and quantifying volatile impurities. However, derivatization may be required for less volatile or polar compounds to increase their volatility.[16]
Experimental Protocol: GC-MS Purity Assessment
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It bridges the gap between gas and liquid chromatography and is particularly well-suited for the analysis and purification of chiral and achiral small molecules.
Applicability: For halogenated aromatic compounds, SFC can offer faster analysis times and reduced solvent consumption compared to HPLC.[17]
Experimental Protocol: SFC Purity Assessment
Instrumentation:
-
Supercritical Fluid Chromatography system with a modifier pump, back pressure regulator, and UV or MS detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral or achiral packed column suitable for SFC |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Sample Preparation:
-
Similar to HPLC, dissolve the sample in a suitable organic solvent.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound.[1][18][19][20] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Applicability: qNMR is an excellent orthogonal technique to chromatography for purity assessment. It provides a direct measure of the mass fraction of the analyte and can be used to identify and quantify impurities if their structures are known.
Experimental Protocol: qNMR Purity Assessment
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh the biaryl sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution.
Data Acquisition and Processing:
-
Acquire a proton NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation and accurate integration.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation:
The purity of the analyte is calculated using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Analysis of Analytical Techniques
To provide a clear comparison, the following table summarizes the performance of each technique for the purity assessment of our hypothetical biaryl, 2-(2,3-dichlorophenyl)-6-bromopyridine. The data presented is illustrative and representative of what a researcher might expect.
| Feature | HPLC | GC-MS | SFC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Supercritical fluid partitioning | Nuclear magnetic resonance |
| Resolution | High to Very High | Very High | High | Moderate (depends on spectral overlap) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | High (ng to pg) | Moderate (µg to mg) |
| Analysis Time | 15-40 min | 10-30 min | 5-15 min | 5-20 min |
| Solvent Consumption | High | Low | Low to Moderate | Very Low |
| Sample Volatility | Not required | Required | Not strictly required | Not required |
| Quantitative Accuracy | High (with reference standard) | High (with reference standard) | High (with reference standard) | Very High (primary method) |
| Destructive | Yes | Yes | Yes | No |
Hypothetical Purity Assessment Data:
| Analytical Technique | Purity of 2-(2,3-dichlorophenyl)-6-bromopyridine (%) | Key Observations |
| HPLC | 98.5 (Area %) | Baseline separation of the main peak from two minor impurities. |
| GC-MS | 98.2 (Area %) | Confirmed the identity of a volatile impurity as 1,2-dichlorobenzene (from protodeboronation). |
| SFC | 98.6 (Area %) | Faster analysis time compared to HPLC with comparable resolution. |
| qNMR | 98.3 (Mass %) | Provided a direct, independent measure of purity, corroborating the chromatographic results. |
Visualizing the Workflow
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of biaryl compounds is a critical step in drug discovery and development. While HPLC remains the gold standard for routine purity analysis due to its versatility and robustness, a comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. GC-MS offers exceptional sensitivity for volatile impurities, SFC provides a rapid and green alternative, particularly for chiral separations, and qNMR stands as a powerful, non-destructive primary method for orthogonal purity confirmation.
As a Senior Application Scientist, I advocate for a data-driven and risk-based approach to purity assessment. The choice of analytical technique should be guided by the specific properties of the analyte and the intended use of the data. By leveraging the strengths of multiple analytical techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their chemical entities.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. bioglobax.com [bioglobax.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. starodub.nl [starodub.nl]
- 15. ICH Official web site : ICH [ich.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
Navigating the Synthesis of Complex Biaryls: A Guide to Alternatives for 6-Bromo-2,3-dichlorophenylboronic acid
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. However, the synthesis of sterically hindered and electronically complex biaryls, such as those derived from 6-Bromo-2,3-dichlorophenylboronic acid, presents significant synthetic challenges. Traditional Suzuki-Miyaura couplings with such substrates can be sluggish, require harsh conditions, and suffer from side reactions like protodeboronation. This guide provides an in-depth comparison of viable alternatives, offering researchers a broader toolkit for accessing these valuable structures. We will delve into the mechanistic nuances, present comparative data, and provide actionable experimental protocols for each alternative strategy.
The Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The structure of this compound presents a dual challenge. The ortho-bromo and chloro substituents create significant steric bulk around the boronic acid moiety, hindering the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the electron-withdrawing nature of the halogens deactivates the aromatic ring, making oxidative addition to the palladium catalyst more difficult. This often necessitates high catalyst loadings, forcing conditions, and specialized ligands, which can limit functional group tolerance and overall efficiency.
Alternative Strategies for Complex Biaryl Synthesis
To circumvent these issues, several powerful synthetic strategies have emerged. This guide will focus on the most practical and impactful alternatives:
-
Next-Generation Organoboron Reagents: Moving beyond traditional boronic acids.
-
Decarboxylative Cross-Coupling: Utilizing carboxylic acids as stable, readily available coupling partners.
-
Direct C-H Arylation: An atom-economical approach that avoids pre-functionalization.
-
Classic Cross-Coupling with Alternative Organometallics: Leveraging the unique reactivity of organozinc, organotin, and organosilicon reagents.
Next-Generation Organoboron Reagents: Enhanced Stability and Reactivity
While the core of the Suzuki-Miyaura reaction is robust, the nature of the organoboron reagent can be fine-tuned to overcome the limitations of simple boronic acids. Two classes of reagents have proven particularly effective: organotrifluoroborates and MIDA boronates.
Potassium Organotrifluoroborates (R-BF3K)
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that offer significant advantages over their boronic acid counterparts.[1][2] The tetracoordinate boron center in organotrifluoroborates is less prone to protodeboronation, a common side reaction with sterically hindered boronic acids.[2] Activation with a base is still required to generate the active boronate species for transmetalation.[3]
Key Advantages:
-
Enhanced Stability: Stable to air, moisture, and chromatography.[2]
-
Reduced Protodeboronation: The robust B-C bond minimizes this common side reaction.
-
High Reactivity: Often provide higher yields and faster reaction times in challenging couplings.[1]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are another class of air- and moisture-stable organoboron reagents that have gained widespread use.[4][5] The MIDA ligand protects the boronic acid functionality, rendering it inert to a wide range of reaction conditions, including chromatography.[6][7] The boronic acid can be unmasked in situ under mild basic conditions, allowing for a slow release that can be beneficial in preventing side reactions.[7] This feature is particularly useful in iterative cross-coupling strategies for the synthesis of complex molecules.[4][8]
Key Advantages:
-
Exceptional Stability: Stable to a broad range of reagents and purification techniques.[6][7]
-
Controlled Release: Slow, in situ deprotection can improve reaction outcomes.[7]
-
Compatibility: Ideal for multi-step syntheses where the boron functionality needs to be carried through several transformations.[6]
Comparative Performance Data: Organoboron Reagents
| Coupling Partner 1 | Coupling Partner 2 | Reagent Type | Catalyst System | Conditions | Yield (%) | Reference |
| 2,6-Dimethylphenyl Bromide | Phenylboronic Acid | Boronic Acid | Pd(PPh3)4 / Na2CO3 | Toluene/EtOH/H2O, 80 °C | 65 | [9] |
| 2,6-Dimethylphenyl Bromide | Potassium Phenyltrifluoroborate | Organotrifluoroborate | PdCl2(dppf) / Cs2CO3 | THF/H2O, 80 °C | 92 | [3] |
| 2-Chlorotoluene | Mesitylboronic Acid | Boronic Acid | Pd(OAc)2 / SPhos / K3PO4 | Toluene, 100 °C | 78 | [10] |
| 2-Chlorotoluene | Mesityl MIDA boronate | MIDA Boronate | Pd(OAc)2 / SPhos / K3PO4 | Toluene, 100 °C | 85 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate
This protocol describes a general procedure for the cross-coupling of an aryl halide with a potassium organotrifluoroborate.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium phenyltrifluoroborate (1.5 equiv)
-
PdCl2(dppf) (3 mol%)
-
Cesium carbonate (Cs2CO3) (3.0 equiv)
-
THF/H2O (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, potassium phenyltrifluoroborate, PdCl2(dppf), and cesium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed THF/H2O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decarboxylative Cross-Coupling: A Carboxylic Acid as the Nucleophile
Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes readily available and often inexpensive carboxylic acids as aryl sources.[11][12] This method avoids the preparation of organometallic reagents and is often tolerant of a wide range of functional groups. The reaction typically proceeds via a bimetallic system, often involving palladium and copper or silver, where the carboxylate is converted to an organometallic intermediate in situ, followed by cross-coupling.[13][14]
Key Advantages:
-
Atom Economy: Utilizes readily available starting materials with the extrusion of CO2.[12]
-
Functional Group Tolerance: Generally compatible with a wide array of functional groups.
-
Avoids Pre-functionalization: Bypasses the need to synthesize organoboron or other organometallic reagents.[11]
Comparative Performance Data: Decarboxylative Coupling
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | 2,6-Dimethoxybenzoic acid | PdCl2 / AsPh3 / Ag2CO3 | DMSO, 140 °C | 85 | [11] |
| 1-Bromo-4-nitrobenzene | Benzoic acid | Pd(OAc)2 / CuI / Phen | DMF, 160 °C | 75 | [14] |
Experimental Protocol: Pd/Cu-Catalyzed Decarboxylative Cross-Coupling
This protocol outlines a general procedure for the decarboxylative coupling of an aryl halide with a benzoic acid derivative.
Materials:
-
Aryl halide (1.0 equiv)
-
Benzoic acid derivative (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
K2CO3 (2.0 equiv)
-
DMF
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk tube, add the aryl halide, benzoic acid derivative, Pd(OAc)2, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Seal the tube and heat the reaction mixture to 160 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by column chromatography.
Caption: Simplified mechanism of bimetallic decarboxylative cross-coupling.
Direct C-H Arylation: The Atom-Economical Frontier
Direct C-H arylation represents a paradigm shift in biaryl synthesis, offering a highly atom- and step-economical route by directly coupling an aryl C-H bond with an aryl halide.[15] This approach eliminates the need for pre-functionalized organometallic reagents, thereby reducing waste and synthetic steps. The regioselectivity of the C-H activation is often controlled by a directing group on one of the coupling partners.[16]
Key Advantages:
-
High Atom Economy: Avoids the generation of stoichiometric byproducts from organometallic reagents.[15]
-
Step Efficiency: Reduces the number of synthetic steps required to prepare the coupling partners.
-
Novel Disconnections: Enables new synthetic strategies for complex molecules.
Comparative Performance Data: C-H Arylation
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | 1-Iodo-2-nitrobenzene | Pd(OAc)2 / P(o-tol)3 / Cs2CO3 | DMA, 120 °C | 88 | [15] |
| N-Phenyl-2-aminopyridine | 4-Bromotoluene | [RhCp*Cl2]2 / AgSbF6 | t-AmylOH, 110 °C | 95 | [17] |
Experimental Protocol: Pd-Catalyzed Direct C-H Arylation
This protocol provides a general method for the direct arylation of an arene with an aryl halide.
Materials:
-
Arene (2.0 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)2 (5 mol%)
-
P(o-tol)3 (10 mol%)
-
Cs2CO3 (2.0 equiv)
-
DMA (N,N-dimethylacetamide)
-
Nitrogen or Argon source
Procedure:
-
In a sealable reaction vessel, combine the arene, aryl halide, Pd(OAc)2, P(o-tol)3, and Cs2CO3.
-
Evacuate and backfill the vessel with nitrogen or argon.
-
Add anhydrous, degassed DMA.
-
Seal the vessel and heat to 120 °C for 18-36 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over MgSO4, and concentrate.
-
Purify the product by flash chromatography.
Caption: General catalytic cycle for direct C-H arylation.
Classic Cross-Coupling with Alternative Organometallics
While the Suzuki-Miyaura reaction is dominant, other named cross-coupling reactions offer unique advantages, particularly for challenging substrates.
Negishi Coupling (Organozinc)
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling.[18] This high reactivity allows for the coupling of sterically hindered partners, often at lower temperatures than Suzuki couplings.[19][20] The preparation of organozinc reagents can be more involved, but their reactivity often justifies the extra step.[21][22]
Hiyama Coupling (Organosilicon)
Organosilanes, particularly organosilanols, are attractive coupling partners due to their low toxicity, stability, and the benign nature of their byproducts.[23][24][25] The Hiyama coupling typically requires activation with a fluoride source or a base to generate a hypervalent silicon species that undergoes transmetalation.[26][27]
Comparative Performance Data: Negishi and Hiyama Couplings
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Negishi | 2-Bromo-1,3-dimethylbenzene | Phenylzinc chloride | Pd2(dba)3 / RuPhos | THF, 70 °C | 95 |[22] | | Hiyama | 4-Iodoanisole | Phenyl(dimethyl)silanol | Pd(dba)2 / TBAF | THF, 25 °C | 97 |[26] |
Conclusion: Choosing the Right Tool for the Job
The synthesis of sterically encumbered and electronically challenging biaryls requires a nuanced approach. While this compound and its analogs can be forced to react under Suzuki-Miyaura conditions, the alternatives presented here offer a more robust and often more efficient path forward.
-
For enhanced stability and ease of handling , consider organotrifluoroborates or MIDA boronates .
-
When seeking an atom-economical route with readily available starting materials, decarboxylative coupling is an excellent choice.
-
To minimize synthetic steps and explore novel bond disconnections, direct C-H arylation offers a powerful, modern solution.
-
For highly reactive systems capable of overcoming significant steric barriers, the Negishi coupling remains a top contender.
By understanding the strengths and limitations of each method, researchers can select the optimal strategy to efficiently access complex biaryl structures, accelerating discovery in drug development and materials science.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 14. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hiyama Coupling [organic-chemistry.org]
- 24. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 6-Bromo-2,3-dichlorophenylboronic Acid with Diverse Aryl Halides
Introduction
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] These structural motifs are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The judicious selection of coupling partners is paramount to the success of these transformations. This guide provides an in-depth comparative analysis of the performance of 6-Bromo-2,3-dichlorophenylboronic acid , a sterically hindered and electronically deactivated building block, in Suzuki-Miyaura coupling reactions with a variety of aryl halides, including iodides, bromides, chlorides, and triflates.
The inherent steric hindrance and the presence of multiple deactivating chloro-substituents on the phenylboronic acid ring present unique challenges and opportunities in cross-coupling chemistry. Understanding its reactivity profile with different aryl halides is crucial for researchers and drug development professionals seeking to synthesize complex, polychlorinated biaryl structures. This guide will delve into the mechanistic nuances, provide comparative experimental data, and offer detailed protocols to empower chemists in leveraging this versatile reagent.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The nature of the aryl halide (Ar-X) significantly impacts the rate-determining step of this cycle. The oxidative addition of the aryl halide to the Pd(0) complex is often the slowest step, and its rate is highly dependent on the C-X bond strength.[3] The generally accepted reactivity trend for aryl halides is:
Aryl Iodides > Aryl Bromides > Aryl Triflates >> Aryl Chlorides [1]
This trend is a direct consequence of the decreasing bond dissociation energy from C-I to C-Cl. Consequently, harsher reaction conditions, more active catalysts, or specialized ligands are often required to achieve efficient coupling with less reactive aryl chlorides.[4]
Performance Comparison with Different Aryl Halides
The sterically demanding nature of this compound necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base. The following sections provide a comparative overview of its expected performance with different classes of aryl halides, supported by literature precedents on similar sterically hindered systems.
Aryl Iodides: The Most Reactive Partners
Aryl iodides are the most reactive coupling partners in Suzuki-Miyaura reactions due to the relatively weak C-I bond.[1] Consequently, the coupling of this compound with aryl iodides is expected to proceed under milder conditions and with higher yields compared to other aryl halides.
Expected Performance:
-
Reaction Conditions: Mild temperatures (room temperature to 80 °C), standard palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂), and common bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient.[5][6]
-
Yields: High to excellent yields are anticipated, even with sterically hindered coupling partners.
-
Catalyst Loading: Lower catalyst loadings are generally effective.
Aryl Bromides: The Workhorse Substrates
Aryl bromides represent a good balance of reactivity and stability, making them widely used substrates in cross-coupling reactions.[7] The coupling of this compound with aryl bromides is expected to be efficient, though it may require slightly more forcing conditions than with aryl iodides.
Expected Performance:
-
Reaction Conditions: Moderate temperatures (typically 80-110 °C) are often required. The choice of a suitable phosphine ligand, such as bulky, electron-rich ligands (e.g., SPhos, XPhos), can be crucial for achieving high yields, especially with sterically demanding substrates.[8]
-
Yields: Good to high yields are generally achievable with proper optimization.
-
Catalyst Systems: Catalyst systems like Pd(OAc)₂/SPhos or preformed palladium catalysts are often employed.[8]
Aryl Chlorides: The Challenging but Cost-Effective Option
Aryl chlorides are attractive substrates due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond makes them the most challenging coupling partners.[4] Successful coupling of the sterically hindered this compound with aryl chlorides necessitates highly active catalyst systems.
Expected Performance:
-
Reaction Conditions: Elevated temperatures (often >100 °C) and the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the challenging oxidative addition step.[4][9][10] Strong bases like K₃PO₄ or Cs₂CO₃ are often employed.
-
Yields: Yields can be more variable and are highly dependent on the specific aryl chloride and the catalyst system used. Moderate to good yields are possible with optimized conditions.[11]
-
Catalyst Systems: Robust catalyst systems such as Pd₂(dba)₃ with bulky phosphine ligands or specialized palladium precatalysts are often necessary for efficient coupling.[10][12]
Aryl Triflates: A Reactive Alternative to Halides
Aryl triflates (Ar-OTf) are valuable alternatives to aryl halides, exhibiting reactivity that is generally intermediate between that of aryl bromides and aryl iodides.[1] They are readily prepared from phenols, expanding the scope of accessible substrates.
Expected Performance:
-
Reaction Conditions: Conditions are typically similar to those used for aryl bromides, often requiring moderate temperatures and a suitable palladium catalyst and ligand combination.[13]
-
Yields: Good to excellent yields are expected, and in some cases, triflates can offer advantages in terms of chemoselectivity in molecules containing multiple potential coupling sites.[14][15]
-
Catalyst Considerations: The choice of ligand can influence the selectivity between C-Br and C-OTf bonds in substrates containing both functionalities.[14]
Comparative Data Summary
| Aryl Halide Type | Relative Reactivity | Typical Catalyst System | Typical Temperature (°C) | Expected Yield Range | Key Considerations |
| Aryl Iodide | Very High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | 25 - 80 | 85-98% | Mildest conditions; generally high yields. |
| Aryl Bromide | High | Pd(OAc)₂/SPhos, PdCl₂(dppf) | 80 - 110 | 70-95% | Requires more forcing conditions than iodides; ligand choice is important.[7] |
| Aryl Chloride | Low | Pd₂(dba)₃/Buchwald ligands, Pd-NHC | 100 - 140 | 40-85% | Most challenging; requires highly active and specialized catalyst systems.[4][12] |
| Aryl Triflate | High | Pd(OAc)₂/PCy₃, Pd(PPh₃)₄ | 80 - 110 | 75-95% | Reactivity similar to bromides; offers alternative substrate scope.[13][16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol that can be adapted for the coupling of this compound with various aryl halides. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Figure 2: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃, PCy₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for biphasic systems)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., 5 mL of toluene) and water (if applicable, e.g., 1 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand (if used) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of sterically hindered and polychlorinated biaryl compounds. Its performance in Suzuki-Miyaura cross-coupling reactions is highly dependent on the nature of the aryl halide coupling partner. As demonstrated, the reactivity follows the established trend of I > Br > OTf >> Cl, with aryl iodides offering the mildest reaction conditions and aryl chlorides requiring highly active and specialized catalyst systems.
For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes to complex molecules. The choice of aryl halide will be a trade-off between reactivity, cost, and availability. Future research in this area will likely focus on the development of even more active and robust catalyst systems that can efficiently couple challenging substrates like this compound with a wider range of aryl chlorides under milder conditions, further expanding the synthetic utility of this important class of reagents.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
